molecular formula C10H10O3 B2458526 Isochroman-7-carboxylic acid CAS No. 157122-41-3

Isochroman-7-carboxylic acid

Número de catálogo: B2458526
Número CAS: 157122-41-3
Peso molecular: 178.187
Clave InChI: PQXSBRDZOFRXPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Product Overview Isochroman-7-carboxylic acid (CAS 157122-41-3) is a high-purity organic compound of significant interest in chemical research and development. This compound features an isochroman scaffold fused with a carboxylic acid functional group, presenting a versatile building block for synthetic and medicinal chemistry applications. The molecular formula is C 10 H 10 O 3 and it has a molecular weight of 178.19 g/mol . Research Applications and Value Isochroman-7-carboxylic acid serves as a valuable precursor and molecular scaffold in organic synthesis . The carboxylic acid moiety at the 7-position provides a reactive site for further derivatization, enabling researchers to create diverse chemical libraries. Its structural framework is particularly relevant in pharmaceutical research for the development of novel therapeutic agents, though specific biological mechanisms of action for the parent compound require further investigation. Related isochroman derivatives demonstrate diverse biological activities, highlighting the potential of this chemical scaffold in drug discovery programs . Quality and Handling This product is provided with a purity of 97% . For optimal stability, it should be stored sealed in a dry environment at room temperature . Safety Information Isochroman-7-carboxylic acid requires careful handling. Safety data indicates potential hazards including skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Researchers should consult the Safety Data Sheet for comprehensive handling protocols and utilize appropriate personal protective equipment. Regulatory Compliance This product is intended For Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other consumer uses .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,4-dihydro-1H-isochromene-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-2,5H,3-4,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXSBRDZOFRXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157122-41-3
Record name 3,4-dihydro-1H-2-benzopyran-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Isochroman-7-carboxylic acid CAS 157122-41-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Isochroman-7-Carboxylic Acid (CAS 157122-41-3): A Technical Guide to Physicochemical Properties and Synthetic Applications in Drug Discovery

Executive Summary

Isochroman-7-carboxylic acid (CAS 157122-41-3) is a rigid, oxygen-containing bicyclic building block frequently utilized in medicinal chemistry and drug discovery. Characterized by its 3,4-dihydro-1H-isochromene core, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and chemical probes[1]. As a Senior Application Scientist, I frequently leverage this scaffold in Structure-Activity Relationship (SAR) campaigns—specifically as a bioisostere or a negative structural control to interrogate the necessity of hydrogen-bond acceptors within target binding pockets[2]. This guide details the physicochemical profile, mechanistic synthetic utility, and validated experimental workflows for incorporating isochroman-7-carboxylic acid into modern drug development pipelines.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of isochroman-7-carboxylic acid is essential for predicting its behavior in organic synthesis and its pharmacokinetic influence when incorporated into a larger pharmacophore. The presence of the ether oxygen within the saturated ring imparts distinct conformational rigidity and dipole characteristics compared to its tetralin (all-carbon) or benzodioxane (two-oxygen) analogs.

Table 1: Physicochemical and Computational Properties of Isochroman-7-Carboxylic Acid[1]

PropertyValueScientific Implication
CAS Number 157122-41-3Standard registry identifier for procurement and safety tracking.
Molecular Formula C10H10O3Dictates mass balance in synthetic scaling.
Molecular Weight 178.187 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Exact Mass 178.06299 DaCritical for high-resolution mass spectrometry (HRMS) validation.
XLogP3-AA ~1.1Indicates moderate lipophilicity, suitable for traversing lipid bilayers when esterified or amidated.
Physical Form Solid (Powder)Facilitates easy weighing; requires storage in a sealed, dry environment at room temperature.
Purity Standard ≥95%Minimum threshold for reliable use in sensitive catalytic cross-couplings or SAR screening.

Synthetic Utility in Medicinal Chemistry: SAR and Bioisosterism

In rational drug design, the precise placement of heteroatoms can be the difference between a nanomolar inhibitor and a completely inactive compound. Isochroman-7-carboxylic acid is highly valued in SAR studies for testing the spatial requirements of specific hydrogen-bond acceptors[2].

Case Study: Probing the HSF1/Pirin Pathway During the development of CCT251236, an orally bioavailable Pirin ligand discovered via a Heat Shock Transcription Factor 1 (HSF1) phenotypic screen, researchers needed to optimize a critical benzodioxane motif[2]. To determine whether both oxygen atoms of the benzodioxane ring were actively engaging the target protein, they synthesized an analog replacing the benzodioxane with an isochroman ring (synthesized directly from isochroman-7-carboxylic acid)[2].

Causality & Insight: The resulting isochroman analog displayed no measurable cellular activity[2]. This steep SAR drop-off proved that the dual oxygens of the benzodioxane moiety are strictly required for target engagement. By acting as a structurally rigid "negative control," isochroman-7-carboxylic acid validated the binding model, preventing the team from wasting resources on non-viable chemotypes.

Experimental Workflow: HATU-Mediated Amide Coupling

To incorporate isochroman-7-carboxylic acid into a target molecule (such as the bisamide probes mentioned above), amide coupling is the standard approach[2]. The following protocol utilizes HATU and DIPEA to ensure a self-validating, high-yield reaction.

Rationale for Reagent Selection:

  • HATU: Chosen over standard EDC/HOBt because the nitrogen in the pyridine ring of HOAt (the leaving group in HATU) provides a neighboring group effect. This intramolecular hydrogen bonding drastically accelerates nucleophilic attack, which is critical when coupling sterically hindered or electronically deactivated anilines.

  • DIPEA (Hünig's Base): A non-nucleophilic base that deprotonates the carboxylic acid (pKa ~4.5) to form the reactive carboxylate, without competing as a nucleophile against the active ester.

Step-by-Step Protocol:

  • Preparation & Deprotonation: In an oven-dried flask under a nitrogen atmosphere, dissolve Isochroman-7-carboxylic acid (50 mg, 0.28 mmol, 1.0 eq) in anhydrous DMF (2.5 mL). Add N,N-diisopropylethylamine (DIPEA) (0.14 mL, 0.82 mmol, ~3.0 eq)[2].

  • Pre-Activation: Add HATU (130 mg, 0.34 mmol, 1.2 eq) to the solution. Stir at room temperature for 15–20 minutes[2].

    • Causality & Self-Validation Check: The solution may turn slightly yellow. This pre-activation step is strictly required to form the OAt-active ester before amine addition. If the amine is added too early, it can react directly with the uronium salt of HATU to form a stable, unreactive guanidinium byproduct, killing the yield.

  • Nucleophilic Addition: Add the target amine (e.g., an aniline derivative) (0.30 mmol, 1.1 eq) in a single portion. Stir the reaction mixture at room temperature for 12–18 hours[2].

    • Self-Validation Check: Monitor reaction progression via LC-MS. The disappearance of the active ester mass and the appearance of the product mass confirms completion.

  • Workup: Quench the reaction by adding water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (to remove residual DMF), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (e.g., Biotage, gradient of 0–5% methanol in dichloromethane) to afford the pure isochroman amide[2].

Mechanistic Pathway Diagram

The following diagram illustrates the logical flow and chemical intermediates of the HATU-mediated coupling process described in the protocol.

HATU_Coupling Acid Isochroman-7-carboxylic acid (Carboxylate Anion) ActiveEster OAt-Active Ester Intermediate Acid->ActiveEster + HATU (DIPEA base) HATU HATU Reagent (Uronium Salt) HATU->ActiveEster Product Isochroman Amide Target Compound ActiveEster->Product + Amine (Nucleophilic Attack) Byproduct HOAt + Tetramethylurea (Byproducts) ActiveEster->Byproduct Elimination Amine Primary/Secondary Amine (Nucleophile) Amine->Product

Caption: HATU-mediated amide coupling workflow for isochroman-7-carboxylic acid.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized isochroman derivatives, rigorous analytical standards must be met before advancing to biological assays:

  • 1H NMR (400 MHz, CDCl3/DMSO-d6): Look for the characteristic aliphatic protons of the isochroman ring. The methylene protons adjacent to the ether oxygen typically appear as a distinct triplet or multiplet around 3.8–4.0 ppm, differentiating them from the benzylic protons[1].

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass. For the parent acid (C10H10O3), the theoretical [M-H]- ion is 177.0557 m/z[3].

  • HPLC Purity: A minimum of 95% purity at 254 nm is required before advancing the compound to in vitro biological assays to prevent false positives from trace impurities like HOAt.

References

1. Title: Isochroman-7-carboxylic acid | 157122-41-3 - Sigma-Aldrich. Source: Sigma-Aldrich. URL: 2.[1] Title: 3,4-dihydro-1H-isochromene-7-carboxylic acid 157122-41-3 wiki - Guidechem. Source: Guidechem. URL: 3.[2] Title: Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Source: Journal of Medicinal Chemistry - ACS Publications. URL: 4.[3] Title: 157122-41-3 (C10H10O3) - PubChemLite. Source: Université du Luxembourg. URL:

Sources

The Isochroman-7-Carboxylic Acid Scaffold: Synthesis, Structural Dynamics, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isochroman (3,4-dihydro-1H-2-benzopyran) bicyclic system represents a privileged scaffold in medicinal chemistry and natural product synthesis. Specifically, 3,4-dihydro-1H-isochromene-7-carboxylic acid (commonly referred to as isochroman-7-carboxylic acid) serves as a critical pharmacophore and synthetic intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, biological significance, and the advanced synthetic methodologies required to construct and functionalize this core. Designed for drug development professionals, this guide establishes self-validating protocols to ensure high-fidelity synthesis and characterization.

Physicochemical Profiling & Structural Dynamics

The 3,4-dihydro-1H-isochromene-7-carboxylic acid molecule consists of a tetrahydropyran ring fused to a benzoic acid derivative. The oxygen atom is located at position 2, placing the carboxylic acid at the C7 position—para to the C1 benzylic carbon and meta to the C4 position. This specific regiochemistry imparts unique electronic properties, as the electron-withdrawing carboxylic acid modulates the electron density of the aromatic ring without sterically hindering the oxygen-containing heterocycle.

Quantitative computational and physical data for the core scaffold are summarized below[1][2]:

PropertyValue / Descriptor
IUPAC Name 3,4-dihydro-1H-isochromene-7-carboxylic acid
CAS Number 157122-41-3
Molecular Formula C10H10O3
Molecular Weight 178.187 g/mol
Monoisotopic Mass 178.0630 g/mol
XLogP3-AA 1.1 (Indicates moderate lipophilicity)
Topological Polar Surface Area 46.5 Ų
InChIKey PQXSBRDZOFRXPO-UHFFFAOYSA-N
Canonical SMILES C1COCC2=C1C=CC(=C2)C(=O)O

The relatively low XLogP3-AA (1.1) combined with a polar surface area of 46.5 Ų makes this scaffold highly favorable for central nervous system (CNS) penetration and oral bioavailability, adhering strictly to Lipinski’s Rule of Five.

Biological Significance & Pharmacophore Mapping

Derivatives of isochroman-7-carboxylic acid are frequently isolated from fungal secondary metabolites, particularly from Penicillium species[3][4]. For instance, highly functionalized natural products like (1S,3S)-3-heptyl-1,6,8-trihydroxy-3,4-dihydro-1H-isochromene-7-carboxylic acid (also known as CJ-12,373) exhibit potent biological activities, including antimicrobial and receptor-modulating properties[5].

The causality behind the bioactivity of these molecules lies in the spatial arrangement of their functional groups. The C7-carboxylic acid acts as a primary hydrogen-bond donor/acceptor, anchoring the molecule to target proteins (e.g., kinase hinge regions or GPCR binding pockets). Meanwhile, the tetrahydropyran ring dictates the three-dimensional vector of substituents at C1 and C3, allowing for precise stereochemical probing of hydrophobic pockets.

SAR_Logic A Isochroman-7-carboxylic Acid Scaffold B C7 Carboxylic Acid A->B C C6/C8 Hydroxyls (Natural Derivatives) A->C D C1/C3 Aliphatic Chains A->D E Target Protein Anchoring (Salt Bridges / H-Bonds) B->E Enhances Affinity F Redox Cycling & Antioxidant Activity C->F Modulates ROS G Hydrophobic Pocket Engagement & LogP Tuning D->G Controls Permeability

Pharmacophore logic of isochroman-7-carboxylic acid derivatives in biological systems.

Advanced Synthetic Methodologies: The Oxa-Pictet-Spengler Paradigm

The traditional synthesis of isochromans relies on the oxa-Pictet-Spengler reaction. However, conventional methods using strong Lewis acids often suffer from poor regioselectivity and functional group intolerance. Recent advancements utilize hexafluoroisopropanol (HFIP) as a solvent to mediate the reaction using epoxides as aldehyde surrogates[6].

Causality of Solvent Choice: HFIP is a highly polar, strongly hydrogen-bonding, yet non-nucleophilic solvent. It stabilizes the transient oxonium ion intermediate and facilitates the in situ Meinwald rearrangement of epoxides to aldehydes. This lowers the activation energy for the subsequent intramolecular Friedel-Crafts alkylation, allowing the cyclization to proceed rapidly at 20 °C without the need for harsh metal catalysts[6].

OPS_Mechanism N1 β-Phenylethanol + Epoxide Surrogate N2 HFIP Solvent (H-Bond Activation) N1->N2 20°C, <1 h N3 Meinwald Rearrangement & Oxonium Ion Formation N2->N3 Stabilizes cationic transition states N4 Intramolecular Friedel-Crafts Alkylation N3->N4 Electrophilic aromatic substitution N5 7-Bromo-Isochroman Core N4->N5 Regioselective cyclization N6 Lithiation & CO2 Trapping (C7-Carboxylation) N5->N6 n-BuLi, -78°C N7 3,4-dihydro-1H-isochromene- 7-carboxylic acid N6->N7 Acidic Workup

Mechanism of the HFIP-mediated oxa-Pictet-Spengler synthesis of the isochroman core.

Self-Validating Experimental Protocol: Synthesis of Isochroman-7-Carboxylic Acid

To ensure absolute scientific integrity, the following protocol for synthesizing the title compound from a 7-bromo-isochroman precursor is designed as a self-validating system . Each critical phase contains an analytical checkpoint to prevent the propagation of failed reactions.

Phase 1: Halogen-Metal Exchange (Lithiation)

Rationale: Direct electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) on the isochroman core yields a mixture of regioisomers. Utilizing a pre-brominated precursor (7-bromo-3,4-dihydro-1H-isochromene) guarantees absolute regiocontrol at the C7 position.

  • Setup: Flame-dry a 100 mL Schlenk flask under argon. Add 7-bromo-3,4-dihydro-1H-isochromene (1.0 equiv, 5.0 mmol) and anhydrous tetrahydrofuran (THF, 25 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: Cryogenic temperatures are mandatory to suppress the nucleophilic attack of the organolithium reagent on the ether oxygen (which would cause ring-opening).

  • Lithiation: Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes via syringe pump. Stir for 30 minutes at -78 °C.

  • Validation Checkpoint 1 (Lithiation Efficiency):

    • Action: Withdraw a 0.1 mL aliquot using a micro-syringe and quench immediately into an NMR tube containing 0.5 mL of CD3OD.

    • Validation: Analyze via

      
      H NMR. The complete disappearance of the distinct aromatic proton signal adjacent to the bromine, replaced by a deuterium-coupled triplet, confirms >95% lithium-halogen exchange. Do not proceed to Phase 2 until this is verified.
      
Phase 2: Electrophilic Trapping and Carboxylation

Rationale: Using gaseous CO2 can lead to localized warming and the formation of symmetrical ketone byproducts (dimerization). Pouring the reaction over a massive excess of solid CO2 (dry ice) acts as both the electrophile and an internal cryogen, entirely bypassing this side reaction.

  • Trapping: Rapidly pour the cold organolithium solution into a beaker containing a large excess of freshly crushed, anhydrous dry ice (approx. 50 g) under an argon blanket.

  • Equilibration: Allow the mixture to slowly warm to room temperature as the dry ice sublimates (approx. 2 hours).

  • Quenching: Quench the resulting lithium carboxylate salt with 1M HCl (30 mL) until the aqueous layer reaches pH 2. Causality: Acidification is required to protonate the carboxylate, driving the product into the organic phase.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol/water.

  • Validation Checkpoint 2 (Final Product Confirmation):

    • Action: Perform TLC (DCM:MeOH 9:1).

    • Validation: The product must appear as a highly polar, UV-active spot (Rf ~0.2) that stains bright yellow with a bromocresol green dip (confirming the acidic proton). Confirm the structure via FTIR (strong C=O stretch at ~1690 cm⁻¹) and

      
      C NMR (distinct carboxyl carbon signal at ~172 ppm).
      

References

1.1 - Guidechem[1] 2.2 - Sigma-Aldrich[2] 3.3 - PubChem[3] 4. 4 - ResearchGate[4] 5.5 - PubChem[5] 6.6 - Chemical Science (RSC Publishing)[6]

Sources

The Emerging Therapeutic Potential of Isochroman-7-Carboxylic Acid Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isochroman scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of isochroman-7-carboxylic acid derivatives, a subclass with promising therapeutic potential, particularly in the context of metabolic disorders. We will delve into the core scientific principles underpinning their mechanism of action, provide detailed experimental methodologies for their synthesis and evaluation, and present a forward-looking perspective on their future development as novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this compelling class of molecules.

The Isochroman Scaffold: A Gateway to Diverse Bioactivity

Isochroman and its derivatives are found in numerous natural products and synthetic compounds, displaying a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] The structural rigidity and defined stereochemistry of the isochroman ring system make it an attractive scaffold for the design of targeted therapies. The introduction of a carboxylic acid moiety at the 7-position adds a critical functional group that can participate in key interactions with biological targets, enhancing potency and modulating physicochemical properties.[3]

Isochroman-7-Carboxylic Acid Derivatives as Potent Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B): A Novel Approach to Diabetes Management

A significant breakthrough in the therapeutic application of isochroman-7-carboxylic acid derivatives has been the discovery of their potent inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[5][6][7]

The Critical Role of PTP1B in Insulin and Leptin Signaling

The insulin receptor (IR) and its downstream substrates, such as Insulin Receptor Substrate-1 (IRS-1), are activated by tyrosine phosphorylation, initiating a cascade of events that leads to glucose uptake and utilization.[8][9] PTP1B acts as a "brake" on this pathway by dephosphorylating the activated IR and IRS-1, thereby attenuating the insulin signal.[9][10] In states of insulin resistance, such as type 2 diabetes, the expression and activity of PTP1B are often elevated, further dampening insulin sensitivity.[8] Similarly, PTP1B negatively regulates the signaling of leptin, a hormone crucial for appetite and energy expenditure, by dephosphorylating the Janus kinase 2 (JAK2) associated with the leptin receptor.[11][12]

By inhibiting PTP1B, isochroman-7-carboxylic acid derivatives can effectively "release the brakes" on these critical metabolic pathways, leading to enhanced insulin sensitivity and improved glucose homeostasis.[10]

cluster_0 Insulin Signaling cluster_1 Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 pIRS1 Phosphorylated IRS-1 IRS1->pIRS1 Phosphorylation PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 pJAK2 Phosphorylated JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS1 Dephosphorylation PTP1B->pJAK2 Dephosphorylation Inhibitor Isochroman-7-carboxylic Acid Derivative Inhibitor->PTP1B Inhibition

Figure 1: Mechanism of action of isochroman-7-carboxylic acid derivatives as PTP1B inhibitors in insulin and leptin signaling pathways.

Structure-Activity Relationship (SAR) Insights

Studies by Lakshminarayana et al. have provided valuable insights into the structure-activity relationships of isochroman-7-carboxylic acid derivatives as PTP1B inhibitors.[4] Their work revealed that high potency is often associated with the presence of a dithiolane ring attached to a spacer of five carbons extending from the isochroman core. This suggests that the dithiolane moiety and the length of the linker are critical for optimal interaction with the PTP1B active site.

Compound ID Modifications PTP1B IC50 (nM)
4a Dithiolane with 2-carbon spacer>1000
4g Dithiolane with 3-carbon spacer250.5 ± 2.5
4n Dithiolane with 5-carbon spacer51.63 ± 0.91
5a Thiazolidinedione with 5-carbon spacer125.3 ± 1.8
Data adapted from Lakshminarayana et al., 2009.[4]

Table 1: Structure-activity relationship of isochroman-7-carboxylic acid derivatives as PTP1B inhibitors.

Experimental Protocols

General Synthesis of Isochroman-7-Carboxylic Acid Derivatives

The synthesis of the isochroman scaffold can be achieved through various methods, with the Oxa-Pictet-Spengler reaction being a common and versatile approach.[1] This reaction typically involves the acid-catalyzed cyclization of a β-phenylethyl alcohol derivative with an aldehyde or ketone.

Start Starting Materials: β-phenylethyl alcohol derivative Aldehyde/Ketone Reaction Oxa-Pictet-Spengler Cyclization (Acid Catalyst, Solvent) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Isochroman Derivative Purification->Product

Figure 2: General workflow for the synthesis of isochroman derivatives.

Step-by-Step Protocol for Oxa-Pictet-Spengler Cyclization:

  • Reactant Preparation: Dissolve the β-phenylethyl alcohol derivative and the corresponding aldehyde or ketone in an appropriate organic solvent (e.g., dichloromethane, toluene) in a round-bottom flask.[1]

  • Catalyst Addition: Add a Brønsted or Lewis acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid) to the reaction mixture.[1]

  • Reaction: Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent.[1]

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired isochroman derivative.[1]

In Vitro PTP1B Inhibition Assay

A robust and widely used method for determining the inhibitory activity of compounds against PTP1B is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.[13] The hydrolysis of pNPP by PTP1B produces p-nitrophenol (pNP), a yellow product that can be quantified spectrophotometrically at 405 nm.

Setup Assay Setup: - 96-well plate - PTP1B enzyme - Test compound dilutions - pNPP substrate Incubation Incubation (37°C) Setup->Incubation Measurement Measure Absorbance at 405 nm Incubation->Measurement Analysis Data Analysis: - Calculate % inhibition - Determine IC50 value Measurement->Analysis

Figure 3: Workflow for the in vitro PTP1B inhibition assay.

Detailed Protocol for PTP1B Inhibition Assay:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT (added fresh).

    • PTP1B Enzyme: Dilute human recombinant PTP1B to the desired concentration in assay buffer.

    • Substrate: Prepare a stock solution of pNPP in assay buffer.

    • Test Compounds: Prepare serial dilutions of the isochroman-7-carboxylic acid derivatives in DMSO, then dilute further in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, PTP1B enzyme, and the test compound (or vehicle control) to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the pNPP substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of PTP1B inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Broader Therapeutic Horizons

While the anti-diabetic potential of isochroman-7-carboxylic acid derivatives is a primary focus, the isochroman scaffold is associated with a range of other biological activities that warrant further investigation.

  • Anticancer Activity: Numerous isochroman derivatives have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[1]

  • Anti-inflammatory Properties: The isochroman core is present in molecules with anti-inflammatory effects, suggesting potential applications in treating inflammatory disorders.[2][14]

  • Antimicrobial Activity: Some isochroman derivatives have shown promising antibacterial and antifungal properties.[15]

Future Directions and Conclusion

Isochroman-7-carboxylic acid derivatives represent a promising class of compounds with significant therapeutic potential, particularly as PTP1B inhibitors for the treatment of type 2 diabetes and obesity. The foundational research has laid a strong groundwork, but further investigation is required to fully realize their clinical potential. Key future directions include:

  • Lead Optimization: Further refinement of the lead compounds through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Comprehensive evaluation of optimized derivatives in animal models of diabetes and obesity to establish in vivo efficacy and safety profiles.

  • Pharmacokinetic Profiling: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

  • Exploration of Other Therapeutic Areas: Systematic investigation of the potential of isochroman-7-carboxylic acid derivatives in other disease areas, such as oncology and inflammatory diseases.

References

  • BenchChem. Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals.

  • The Emerging Target Protein Tyrosine Phosphatase 1B (PTP1B) for Type 2 Diabetes Mellitus Management. Scientific Archives International Open Access Journals.

  • Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B. Frontiers in Chemistry.

  • Chem-Impex. Isochromane.

  • PubMed. Research progress in biological activities of isochroman derivatives.

  • Wikipedia. DOx.

  • PubMed. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity.

  • ResearchGate. The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents.

  • PubMed Central. Protein Tyrosine Phosphatase Biochemical Inhibition Assays.

  • BenchChem. Potential Therapeutic Targets of 7-Hydroxyisochroman-1-one: A Technical Guide for Drug Discovery.

  • ResearchGate. Research progress in biological activities of isochroman derivatives.

  • Patsnap Synapse. What PTP1B inhibitors are in clinical trials currently?

  • BenchChem. Spectroscopic Analysis of Isochroman Derivatives: A Technical Guide.

  • PubMed. An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene.

  • PLOS One. Protein Tyrosine Phosphatase 1B and Insulin Resistance: Role of Endoplasmic Reticulum Stress/Reactive Oxygen Species/Nuclear Factor Kappa B Axis.

  • Merck Millipore. PTP1B Assay Kit, Colorimetric | 539736.

  • Taylor & Francis Online. Full article: Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: updated patent review (2019–2023).

  • PubMed. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents.

  • Google Patents. EP0120257A1 - Process for the preparation of isochroman derivatives.

  • Wiley Online Library. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

  • BenchChem. Application Note: In Vitro PTP1B Inhibition Assay Using PTP1B-IN-3 and pNPP Substrate.

  • Diabetes Care. Antisense Inhibition of Protein Tyrosine Phosphatase 1B With IONIS-PTP-1BRx Improves Insulin Sensitivity and Reduces Weight in Overweight Patients With Type 2 Diabetes.

  • Frontiers. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods.

  • MDPI. An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene.

  • MDPI. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases.

  • SciSpace. The Synthesis and Antiinflammatory Activity of 1-Alkyl-Isochroman-1-yl Acetic Acids Derivatives.

  • MDPI. A Novel PTP1B Inhibitor-Phosphate of Polymannuronic Acid Ameliorates Insulin Resistance by Regulating IRS-1/Akt Signaling.

  • Sigma-Aldrich. Protein Tyrosine Phosphatase (PTP) Assay Kit, Non-Radioactive (PTP101).

  • Juniper Publishers. PTP1B Inhibitors as Potential Target for Type II Diabetes.

  • RSC Publishing. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol.

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.

  • Abcam. ab139465 PTP1B Inhibitor Screening Assay Kit.

  • Frontiers. Editorial: Small organic molecules with anticancer activity.

  • American Journal of Physiology-Endocrinology and Metabolism. Protein tyrosine phosphatases: the quest for negative regulators of insulin action.

  • PubMed Central. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae.

  • Portland Press. Recent advances in PTP1B signaling in metabolism and cancer.

  • MDPI. Recent Developments in the Role of Protein Tyrosine Phosphatase 1B (PTP1B) as a Regulator of Immune Cell Signalling in Health and Disease.

  • Anticancer Research. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential.

  • ResearchGate. Role of PTP1B in the insulin signaling cascade. Binding of Insulin...

Sources

Literature review on 7-carboxyisochroman synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 7-carboxyisochroman (Isochroman-7-carboxylic acid), a critical intermediate in medicinal chemistry used for developing heat shock transcription factor 1 (HSF1) inhibitors (e.g., CCT251236) and


 receptor ligands.

The content is structured for direct application in a research setting, prioritizing the most robust, regioselective pathway: the Oxa-Pictet-Spengler cyclization followed by Lithium-Halogen Exchange .

Executive Summary & Retrosynthetic Analysis

Target Molecule: 7-Carboxyisochroman (7-COOH-3,4-dihydro-1H-2-benzopyran) CAS Registry Number: 1256946-86-5 (for the acid) Primary Application: Bioisostere for substituted naphthalenes; solubilizing group in drug discovery (e.g., HSF1 pathway probes).

Retrosynthetic Logic

Direct functionalization of the isochroman core (e.g., via electrophilic aromatic substitution) is ill-advised due to poor regioselectivity. The ether oxygen at position 2 and the alkyl group at position 4 create competing directing effects, typically resulting in inseparable mixtures of 6- and 7-isomers.

The optimal strategy relies on pre-functionalization of the aromatic precursor. Using 4-bromophenethyl alcohol ensures that the bromine atom is perfectly positioned at the 7-position of the final isochroman ring system after cyclization.

Retrosynthesis target 7-Carboxyisochroman (Target) inter 7-Bromoisochroman (Key Intermediate) target->inter Li-Halogen Exchange + CO2 start 4-Bromophenethyl alcohol (Commercially Available) inter->start Oxa-Pictet-Spengler (Regioselective Cyclization)

Figure 1: Retrosynthetic analysis revealing the linear, regioselective pathway from 4-bromophenethyl alcohol.

Pathway Analysis: The Oxa-Pictet-Spengler Route[1][2][3]

Mechanism & Regiochemistry

The synthesis hinges on the Oxa-Pictet-Spengler reaction , a variation of the Pictet-Spengler cyclization where an alcohol acts as the nucleophile instead of an amine.

  • Condensation: The hydroxyl group of 2-(4-bromophenyl)ethanol reacts with a formaldehyde equivalent (paraformaldehyde) to form a hemiacetal, which dehydrates to an oxonium ion intermediate.

  • Cyclization: The oxonium ion acts as a potent electrophile. The aromatic ring attacks this species via an intramolecular Friedel-Crafts alkylation.

  • Regiocontrol: Because the starting material is 4-bromophenethyl alcohol , the ethyl group is at position 1 and the bromine is at position 4. Cyclization occurs ortho to the ethyl chain (position 2). In the resulting fused system, the bromine ends up para to the bridgehead carbon C4a, which corresponds to position 7 of the isochroman ring.

Pathway Comparison Table
FeatureMethod A: Oxa-Pictet-Spengler (Recommended)Method B: Chloromethylation (Classical)Method C: Direct Functionalization
Precursor 4-Bromophenethyl alcohol4-Bromophenethyl alcoholIsochroman
Reagents Paraformaldehyde, TFA or TfOHHCHO, HCl, ZnCl2 (Blanc reaction)Bromine/Nitric Acid
Step Count 2 (to Acid)3 (via Chloromethyl ether)2+ (Purification heavy)
Regioselectivity High (>95:5) HighPoor (Mixture of 6/7)
Safety Profile Moderate (Acid handling)Low (Carcinogenic intermediates)Moderate
Yield (Overall) 50-65% 30-45%<20% (isolated)

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromoisochroman

This protocol utilizes trifluoroacetic acid (TFA) as both solvent and catalyst, promoting the formation of the oxonium species and subsequent ring closure.

Reagents:

  • 2-(4-Bromophenyl)ethanol (1.0 equiv)

  • Paraformaldehyde (1.5 - 2.0 equiv)

  • Trifluoroacetic acid (TFA) (Solvent/Catalyst)

  • Dichloromethane (DCM) (Extraction)

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Dissolution: Add 2-(4-bromophenyl)ethanol (e.g., 20.1 g, 100 mmol) and paraformaldehyde (4.5 g, 150 mmol) to the flask.

  • Acid Addition: Carefully add TFA (80 mL) to the mixture. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to mild reflux (approx. 75°C bath temperature) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the alcohol.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess TFA.

    • Dilute the residue with DCM (200 mL) and carefully neutralize with saturated aqueous NaHCO₃ solution until pH ~7. Note: CO₂ evolution will be vigorous.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

    • Dry combined organics over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield 7-bromoisochroman as a colorless to pale yellow oil or low-melting solid.

    • Typical Yield: 85–92%.

Step 2: Lithiation and Carboxylation

The conversion of the aryl bromide to the carboxylic acid is achieved via lithium-halogen exchange. This method is superior to Grignard formation for electron-rich/neutral aryl bromides in heterocyclic systems.

Reagents:

  • 7-Bromoisochroman (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

  • Dry THF (Solvent)

  • Dry Ice (Solid CO₂)

Protocol:

  • Setup: Flame-dry a 3-neck flask equipped with a low-temperature thermometer and nitrogen inlet.

  • Solvation: Dissolve 7-bromoisochroman (e.g., 2.13 g, 10 mmol) in anhydrous THF (20 mL) and cool to -78°C (Acetone/Dry Ice bath).

  • Exchange: Add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe, maintaining the internal temperature below -70°C. Stir at -78°C for 30–60 minutes to ensure complete exchange (formation of 7-lithioisochroman).

  • Carboxylation:

    • Method A (Gas): Bubble excess dry CO₂ gas (passed through a CaCl₂ drying tube) into the solution for 15 minutes.

    • Method B (Solid): Cannulate the lithiated solution onto an excess of crushed, fresh dry ice in a separate flask.

  • Quench: Allow the mixture to warm to room temperature, then quench with water (10 mL) followed by 1N HCl to adjust pH to < 3.

  • Isolation:

    • Extract with EtOAc (3 x 30 mL).

    • The product is acidic; it can be extracted into 1N NaOH, washed with ether (to remove non-acidic impurities), and then re-acidified and extracted back into EtOAc for higher purity.

    • Dry over Na₂SO₄ and concentrate.

  • Product: 7-Carboxyisochroman is obtained as a colorless/white amorphous solid.

    • Typical Yield: 60–75%.

    • Characterization: ¹H NMR should show the characteristic isochroman methylene triplets (approx. 2.9 and 3.9 ppm) and the singlet at C1 (approx. 4.8 ppm), plus aromatic signals consistent with 1,2,4-substitution.

Mechanistic Visualization

The following diagram illustrates the Oxa-Pictet-Spengler mechanism and the subsequent functionalization.

Mechanism cluster_0 Step 1: Oxa-Pictet-Spengler cluster_1 Step 2: Carboxylation SM 4-Br-Phenethyl Alcohol + HCHO Inter1 Hemiacetal Intermediate SM->Inter1 H+ Inter2 Oxonium Ion (Electrophile) Inter1->Inter2 -H2O Prod1 7-Bromoisochroman Inter2->Prod1 Intramolecular Friedel-Crafts Lithio 7-Lithioisochroman Prod1->Lithio n-BuLi -78°C Final 7-Carboxyisochroman Lithio->Final 1. CO2 2. H3O+

Figure 2: Mechanistic flow from precursor activation to final carboxylation.[1]

Troubleshooting & Critical Parameters

ParameterObservationCorrective Action
Regioisomers Presence of minor isomers in Step 1Ensure the starting material is pure para-bromophenethyl alcohol. Meta-bromo will yield a mixture of 6- and 8-bromo isomers.
Incomplete Exchange Low yield in Step 2; recovery of bromideEnsure THF is strictly anhydrous. Increase exchange time at -78°C. Do not let temperature rise before CO₂ addition.
Polymerization Gummy residue in Step 1Paraformaldehyde quality matters. Use fresh reagent. Avoid excessive heating (>90°C).
Purification Acid not crystallizingThe acid is often amorphous. Trituration with pentane/ether or recrystallization from EtOAc/Hexane is recommended.

References

  • Cheeseman, M. D., et al. (2016). "Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen." Journal of Medicinal Chemistry, 60(1), 180–201. (Describes the synthesis of isochroman-7-carboxylic acid via lithium-halogen exchange).

  • Wunsch, B., et al. (2016). "Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure."[2] Bioorganic & Medicinal Chemistry, 24(18), 4045-4055.[2] (Provides detailed conditions for Oxa-Pictet-Spengler cyclizations).

  • Parrish, J. P., et al. (2000). "Synthesis of Functionalised Isochromans." Tetrahedron, 56, 8207. (General methodology for isochroman synthesis).
  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

Sources

Technical Guide: Stability & Developability Assessment of Isochroman Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a rigorous stability analysis of Isochroman-7-carboxylic acid versus Isochroman-1-carboxylic acid. This analysis is structured for drug development professionals, focusing on the mechanistic divergence between these two isomers.

Executive Summary & Structural Divergence

In the context of lead optimization, the choice between regioisomers is rarely just about potency; it is often a decision between a stable, developable scaffold and a metabolic liability.

This guide contrasts two specific isomers of the isochroman (3,4-dihydro-1H-2-benzopyran) scaffold:

  • Isochroman-7-carboxylic acid (7-COOH): A benzoic acid derivative.[1]

  • Isochroman-1-carboxylic acid (1-COOH): An

    
    -alkoxy- 
    
    
    
    -phenylacetic acid derivative.[1]

The Core Thesis: While both molecules share the same molecular formula (


), they possess fundamentally different chemical reactivities. The 1-COOH  isomer contains a "masked" hemiacetal character at the benzylic position, rendering it susceptible to oxidative degradation and rapid metabolic clearance. The 7-COOH  isomer behaves as a robust aromatic acid, offering superior physicochemical stability.[1]
Structural Logic
  • Position 1 (Benzylic/Acetal-like): The C1 carbon is flanked by the aromatic ring and the ether oxygen.[1] This creates a unique electronic environment where the C1-H bond is significantly weakened (low Bond Dissociation Energy), making it a "soft spot" for radical abstraction and oxidation.

  • Position 7 (Aromatic): The carboxyl group is attached directly to the benzene ring. It benefits from resonance stabilization and lacks the labile

    
    -protons associated with the ether linkage.[1]
    

Chemical Stability Analysis

Isochroman-1-carboxylic acid: The Instability Mechanism

The 1-COOH isomer is chemically fragile due to the Captodative Effect (though imperfectly applied here, the concept holds: stabilization of a radical by an electron-donating group (oxygen) and an electron-withdrawing group (phenyl/carboxyl)).[1]

  • Oxidative Decarboxylation: Under oxidative stress (or even ambient air over time), the C1 position is prone to radical attack. The formation of a radical at C1 is stabilized by the adjacent oxygen lone pair and the aromatic ring. This can lead to decarboxylation or oxidation to the lactone (isochroman-1-one).[1]

  • Acid-Catalyzed Solvolysis: In acidic media, the protonation of the ether oxygen can facilitate ring opening, driven by the stability of the resulting benzylic carbocation.

Isochroman-7-carboxylic acid: The Benchmark

The 7-COOH isomer exhibits the classic stability of benzoic acid.[1]

  • Resonance Stabilization: The carboxyl group is conjugated with the

    
    -system.[1]
    
  • Resistance: It is inert to standard oxidative conditions that would destroy the 1-COOH isomer.[1] It does not undergo decarboxylation under physiological or standard forced degradation conditions (

    
    C).[1]
    
Comparative Data Summary
FeatureIsochroman-1-COOHIsochroman-7-COOHImplication
Electronic Class

-Alkoxy Phenylacetic Acid
Benzoic Acid Derivative7-COOH is less acidic but more stable.[1]
pKa (Predicted) ~3.2 - 3.5 (Inductive effect of O)~4.2 (Standard Benzoic)1-COOH is more ionized at low pH.[1]
Oxidative Liability High (C1-H abstraction)Low (Aromatic ring stable)1-COOH requires antioxidants in formulation.[1]
Major Degradant Isochroman-1-one (Lactone)None (under normal conditions)1-COOH has shelf-life risks.[1]

Metabolic Stability (ADME)

The divergence is even more critical in vivo.[1]

CYP450 Interaction[1]
  • 1-COOH (Metabolic Hotspot): The C1 hydrogen is a prime target for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1] Hydroxylation at C1 leads to an unstable intermediate that collapses to the lactone (isochroman-1-one) or undergoes ring opening.[1] This results in high intrinsic clearance (

    
    )  and short half-life.[1]
    
  • 7-COOH (Phase II Preferred): The aromatic ring is relatively resistant to oxidation.[1] The primary clearance pathway is likely Glucuronidation (UGT-mediated) of the carboxylic acid, a standard and often manageable clearance route.

Visualization of Degradation Pathways

StabilityPathways Iso1 Isochroman-1-COOH (Labile) Radical Benzylic Radical Intermediate Iso1->Radical Oxidation/Radical Initiator (C1-H Abstraction) Iso7 Isochroman-7-COOH (Robust) Iso7->Iso7 Resistant to Oxidation Gluc Acyl-Glucuronide (Phase II) Iso7->Gluc UGT Enzymes (Conjugation) Lactone Isochroman-1-one (Lactone) Radical->Lactone Oxidative Collapse RingOpen Ring Opening (Aldehyde/Acid) Radical->RingOpen C-O Bond Scission

Figure 1: Mechanistic divergence in degradation.[1] The 1-COOH isomer funnels into irreversible oxidative degradation, while the 7-COOH isomer follows standard conjugation pathways.

Experimental Protocols

To validate these claims in your specific matrix, the following "Self-Validating" protocols are recommended. These are designed to not just generate data, but to prove the mechanism of instability.

Protocol A: Oxidative Stress Testing (AIBN Stress)

Purpose: To confirm the radical susceptibility of the C1 position. Standard peroxide oxidation may be too aggressive/non-specific; Radical initiation is more diagnostic for isochromans.[1]

Materials:

  • Test Compounds (1-COOH and 7-COOH), 10 mM in DMSO.

  • AIBN (Azobisisobutyronitrile) as radical initiator.[1]

  • Solvent: Acetonitrile:Water (1:1).[1]

Workflow:

  • Preparation: Dilute compounds to 50 µM in solvent.

  • Initiation: Add AIBN (0.1 eq and 1.0 eq) to separate vials.

  • Incubation: Heat to 40°C for 4 hours.

  • Analysis: LC-MS/MS. Monitor for loss of parent and formation of [M-2H+O] (Lactone formation) or [M-CO2] (Decarboxylation).[1][2]

  • Validation Criteria:

    • Pass: 7-COOH shows >95% recovery.[1][3]

    • Fail: 1-COOH shows >20% degradation and distinct formation of isochroman-1-one (mass -2 Da + 16 Da shift patterns).[1]

Protocol B: Microsomal Stability Assessment

Purpose: To determine intrinsic clearance and identify the "Soft Spot".[1]

Workflow:

  • Incubation: Incubate 1 µM compound with Human Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: Initiate with NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Metabolite ID (MetID):

    • For 1-COOH: Look for +14 Da (Carbonyl formation/Oxidation at C1) and Ring Opening.[1]

    • For 7-COOH: Look for +16 Da (Aromatic hydroxylation) or +176 Da (Glucuronide, if UDPGA is added).[1]

Decision Logic for Drug Design

When selecting a scaffold for library generation or lead optimization:

  • Prioritize 7-COOH: If the carboxylic acid is required for a salt bridge in the binding pocket, the 7-isomer provides the necessary geometry with significantly lower developability risk.[1]

  • Mitigate 1-COOH: If the 1-COOH is essential for activity (e.g., specific vector), you must block the metabolic soft spot.[1]

    • Strategy: Substitute the C1 hydrogen with a Methyl or Deuterium group.[1]

    • Note: A C1-Methyl group creates a quaternary center, eliminating the benzylic hydrogen and shutting down the oxidative degradation pathway described above.

Developability Decision Tree

DecisionTree Start Select Isochroman Scaffold CheckPos Is Carboxyl at Position 1? Start->CheckPos RiskHigh HIGH RISK: Metabolic/Chemical Instability CheckPos->RiskHigh Yes RiskLow LOW RISK: Standard Benzoic Acid Profile CheckPos->RiskLow No (7-COOH) Mitigation Can you substitute C1-H (e.g., with Methyl/Deuterium)? RiskHigh->Mitigation Action1 Proceed with 7-COOH RiskLow->Action1 Action2 Synthesize C1-Methyl Analog Mitigation->Action2 Yes Action3 TERMINATE SERIES (Likely high clearance) Mitigation->Action3 No

Figure 2: Strategic decision framework for isochroman carboxylic acids.

References

  • Isochroman Structure & Numbering: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 96266, Isochroman.[3] Retrieved from [Link] (Verifies the standard numbering where Position 1 is adjacent to the oxygen and benzene ring).

  • Oxidative Instability of Benzylic Ethers: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Foundational text describing the susceptibility of C-H bonds

    
     to ether oxygen and aromatic rings to radical abstraction).
    
  • Metabolism of Cyclic Ethers: Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity.[1] Chemical Research in Toxicology, 14(6), 611–650. (Authoritative review on CYP450 mechanisms, including

    
    -carbon hydroxylation of ethers leading to lactones or ring opening).
    
  • Stability of Carboxylic Acid Isosteres: Ballatore, C., et al. (2013). Carboxylic Acid Isosteres in Medicinal Chemistry.[1] ChemMedChem, 8(3), 385–395. (Contextualizes the stability differences between aliphatic/hetero-substituted acids and aromatic benzoic acids).

Sources

Molecular weight and formula of isochroman-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of isochroman-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its fundamental physicochemical properties, offers insights into its synthetic pathways, and outlines its spectroscopic signature for unequivocal identification. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials, providing both foundational knowledge and practical insights into the handling and characterization of this molecule.

Core Molecular Attributes

Isochroman-7-carboxylic acid is a derivative of isochroman, featuring a carboxylic acid group at the 7-position of the bicyclic ring system. This structural motif is a key component in various biologically active molecules.

Physicochemical Properties

A summary of the key quantitative data for isochroman-7-carboxylic acid is presented in the table below for easy reference.

PropertyValueSource
Chemical Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Physical Form Solid
CAS Number 157122-41-3
Purity Typically ≥95%

Synthesis and Mechanistic Insights

Another plausible synthetic route is the asymmetric synthesis of isochromanone derivatives through the trapping of carboxylic oxonium ylides and an aldol cascade reaction. This method allows for the efficient construction of the isochromanone core with good enantioselectivity[1].

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of isochroman derivatives, which can be adapted for isochroman-7-carboxylic acid.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_modification Functional Group Manipulation cluster_product Final Product β-arylethanol β-arylethanol Oxa-Pictet-Spengler Oxa-Pictet-Spengler β-arylethanol->Oxa-Pictet-Spengler Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Oxa-Pictet-Spengler Isochroman Derivative Isochroman Derivative Oxa-Pictet-Spengler->Isochroman Derivative Oxidation/Modification Oxidation/Modification Isochroman Derivative->Oxidation/Modification Isochroman-7-carboxylic acid Isochroman-7-carboxylic acid Oxidation/Modification->Isochroman-7-carboxylic acid

Caption: Conceptual workflow for the synthesis of isochroman-7-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of isochroman-7-carboxylic acid relies on a combination of spectroscopic techniques. The expected spectral data are based on the characteristic absorptions and resonances of the isochroman and carboxylic acid functionalities.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. For isochroman-7-carboxylic acid, the following key absorptions are anticipated:

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer[2][3].

  • C=O Stretch: A strong, sharp absorption peak should appear in the range of 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid[3].

  • C-O Stretch: A medium intensity band is expected between 1210-1320 cm⁻¹ due to the stretching vibration of the C-O single bond in the carboxylic acid group[4].

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the hydrogen environments in the molecule.

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the downfield region, typically between 10-13 ppm[5].

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically 7-8 ppm). The specific splitting pattern will depend on the substitution.

  • Isochroman Protons: The methylene protons of the isochroman ring system will show characteristic signals in the aliphatic region. Protons on carbons adjacent to the oxygen atom will be deshielded and appear further downfield.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

  • Carbonyl Carbon (-COOH): A signal in the range of 170-185 ppm is characteristic of a carboxylic acid carbonyl carbon[2][5].

  • Aromatic Carbons: The carbons of the benzene ring will resonate in the region of 120-150 ppm.

  • Isochroman Carbons: The sp³ hybridized carbons of the isochroman ring will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of isochroman-7-carboxylic acid (m/z = 178.19).

  • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). The isochroman ring may also undergo characteristic fragmentation.

Applications and Significance

Isochroman derivatives are a class of heterocyclic compounds that are integral to the structure of numerous natural products and pharmacologically active molecules[6]. The presence of the carboxylic acid moiety in isochroman-7-carboxylic acid makes it a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. Carboxylic acid groups can participate in a wide range of chemical transformations and can also act as key pharmacophoric features, enabling interactions with biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling isochroman-7-carboxylic acid.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Hazard Statements: Based on available safety data for isochroman-7-carboxylic acid, the following hazard statements apply:

  • H303: May be harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

Isochroman-7-carboxylic acid is a molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, synthetic considerations, and spectroscopic characteristics to aid researchers in their work with this compound. A thorough understanding of these aspects is crucial for its effective utilization in the development of novel chemical entities with desired biological or material properties.

References

  • Supporting information for... (n.d.). Retrieved from [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved from [Link]

  • Isochroman mono-carboxylic acid | C18H23NO4S2 | CID 44139929 . (n.d.). PubChem. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247–3260.
  • Todorov, I., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI.
  • Wang, J., et al. (2021). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. Chemical Science, 12(43), 14486-14492.
  • Process for the preparation of isochroman derivatives. (n.d.). Google Patents.
  • Todorov, I., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org.
  • Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. (2025). Letters in Applied NanoBioScience.
  • Todorov, I., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Preprints.org.
  • Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes. (2016). Chemical Science.
  • 5 Combination of 1H and 13C NMR Spectroscopy . (n.d.). Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids . (2020). Oregon State University. Retrieved from [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives . (2023). OpenStax. Retrieved from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives . (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles . (2024). Chemistry LibreTexts. Retrieved from [Link]

  • A new synthetic approach to the 3,4-dihydro-1H-[7][8]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate . (2025). PMC.

  • Carboxylic Acid Ir Spectrum . (n.d.). Free PDF Library. Retrieved from [Link]

  • Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. (2019). AMOLF Institutional Repository.
  • ir spectrum of carboxylic acids and alcohols . (2023). Retrieved from [Link]

  • CH 336: Carboxylic Acid Spectroscopy . (n.d.). Oregon State University. Retrieved from [Link]

Sources

Solubility profile of isochroman-7-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profiling and Thermodynamic Characterization of Isochroman-7-carboxylic Acid: A Technical Framework

Executive Summary Isochroman-7-carboxylic acid (CAS: 157122-41-3) is a critical bicyclic intermediate in the synthesis of bioactive pharmacophores, particularly in the development of Tomm6-interacting agents and novel antimicrobials. Despite its synthetic utility, comprehensive thermodynamic solubility data in organic solvents remains a gap in open literature. This guide provides a rigorous, self-validating technical framework for establishing the solubility profile of isochroman-7-carboxylic acid. It integrates structural analysis, predictive solvent selection, and thermodynamic modeling (Apelblat/Van’t Hoff) to support crystallization process design and purification workflows.

Physicochemical Characterization & Solvent Selection Strategy

Before initiating wet-lab profiling, a structural analysis dictates the solvent matrix. Isochroman-7-carboxylic acid features a fused bicyclic system: a tetrahydropyran ring (ether functionality) fused to a benzene ring bearing a carboxylic acid group.

Structural Implications for Solubility:

  • Carboxylic Acid Moiety: Primary driver of polarity. Capable of strong hydrogen bond donation (HBD) and acceptance (HBA). Expect dimerization in non-polar solvents (e.g., toluene, hexane) and specific solvation in protic solvents (alcohols).

  • Isochroman Core: Lipophilic scaffold. Increases affinity for moderately polar aprotic solvents (esters, ketones) compared to simple benzoic acid.

  • Predicted LogP: ~1.8–2.2 (Moderate lipophilicity).

Table 1: Strategic Solvent Matrix for Solubility Profiling Rationale: Select solvents covering a wide range of dielectric constants and Hansen Solubility Parameters (HSP).

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility Trend
Protic Polar Methanol, Ethanol, 2-PropanolH-bond donor/acceptor; disrupts acid dimers.High (Temperature sensitive)
Aprotic Polar Acetone, Ethyl Acetate, THFDipole-dipole; H-bond acceptor only.Moderate-High
Aromatic Toluene

stacking; weak H-bonding.
Moderate
Chlorinated Dichloromethane, ChloroformWeak H-bond donor; good lipophilic solvation.Moderate
Aliphatic n-Heptane, HexaneVan der Waals only.Low (Potential Anti-solvent)

Experimental Protocol: Solid-Liquid Equilibrium (SLE) Determination

To ensure data integrity suitable for thermodynamic modeling, a static equilibrium method (Shake-Flask) coupled with HPLC quantification is required.

Phase 1: Equilibrium Generation
  • Preparation: Weigh excess isochroman-7-carboxylic acid solid (approx. 200 mg) into 20 mL scintillation vials.

  • Solvent Addition: Add 10 mL of the target solvent (from Table 1).

  • Agitation: Place vials in a temperature-controlled orbital shaker.

    • Settings: 200 rpm.

    • Temperature Range: 278.15 K to 323.15 K (5 K intervals).

    • Duration: 72 hours to ensure true equilibrium.

  • Sedimentation: Allow solutions to stand isothermally for 4 hours. Ensure solid phase is present (if clear, add more solid and repeat).

Phase 2: Sampling and Quantification (HPLC)
  • Filtration: Extract supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter (hydrophobic) to prevent adsorption.
    
  • Dilution: Immediately dilute the aliquot with mobile phase to prevent precipitation upon cooling.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6

      
       150 mm, 5 
      
      
      
      m).
    • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [50:50 v/v].

    • Detection: UV at 254 nm (aromatic absorption).

    • Flow Rate: 1.0 mL/min.

Visualization: Experimental Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrium Agitation (72h) Isothermal Shaker Start->Equilibrium Settle Sedimentation (4h) Check Solid Phase Equilibrium->Settle Filter Syringe Filtration (0.22 µm PTFE) Settle->Filter Supernatant Dilute Immediate Dilution (Mobile Phase) Filter->Dilute HPLC HPLC-UV Analysis (Quantification) Dilute->HPLC Data Mole Fraction (x) Calculation HPLC->Data

Figure 1: Step-by-step workflow for the gravimetric/HPLC determination of solubility, ensuring phase separation and accurate quantification.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to calculate dissolution enthalpy (


) and entropy (

). This validates the internal consistency of the data.
Model 1: Modified Apelblat Equation

Used for accurate correlation of solubility (


) with temperature (

).

  • A, B, C: Empirical parameters derived from non-linear regression.

  • Utility: Excellent fit for polar/non-polar systems; accounts for non-ideal solution behavior.

Model 2: Van’t Hoff Equation

Used to extract thermodynamic parameters.[1]



  • Slope (

    
    ):  Indicates if dissolution is endothermic (negative slope) or exothermic.
    
  • Intercept (

    
    ):  Indicates the driving force of disorder.
    

Data Interpretation Guide:

  • Positive

    
    :  Dissolution is endothermic (typical). Solubility increases with temperature.
    
  • High

    
    :  Indicates significant disruption of the crystal lattice and favorable solvent structuring around the solute.
    
Visualization: Thermodynamic Equilibrium Cycle

ThermoCycle Solid Solid Crystal (Isochroman-7-COOH) Gas Ideal Gas Phase (Hypothetical) Solid->Gas Sublimation ΔH_sub Solution Saturated Solution (Solvated Molecule) Solid->Solution Dissolution ΔH_sol = ΔH_sub + ΔH_solv Gas->Solution Solvation ΔH_solv

Figure 2: Thermodynamic cycle representing the dissolution process. The total enthalpy of solution is the sum of the energy required to break the crystal lattice (sublimation) and the energy released/absorbed during solvation.

Application: Crystallization Process Design

The solubility profile generated above is the foundation for purification.

  • Cooling Crystallization:

    • Ideal Solvent: Ethanol or Ethyl Acetate.[2]

    • Mechanism:[3][4] High solubility at boiling point, steep solubility drop at low

      
      .
      
    • Yield Prediction: Calculated using the Apelblat curve:

      
      .
      
  • Anti-Solvent Crystallization:

    • Primary Solvent: Acetone (High solubility).[2]

    • Anti-Solvent: n-Heptane (Low solubility).

    • Protocol: Dissolve isochroman-7-carboxylic acid in acetone, slowly add heptane to induce supersaturation.

References

  • Shake-Flask Methodology

    • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.
  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics.
  • Compound Reference (Isochroman-7-carboxylic acid)

    • PubChem CID 18956352. (2025).[3][5] Isochroman-7-carboxylic acid - National Library of Medicine.

  • Solubility of Carboxylic Acids (Comparative Data)

    • Li, Y., et al. (2016). Solubility and Thermodynamic Properties of Benzoic Acid in Mono-Solvents and Binary Mixtures.

Sources

pKa values and ionization of isochroman-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Pre-formulation

Executive Summary

Isochroman-7-carboxylic acid (CAS: 157122-41-3) represents a critical scaffold in medicinal chemistry, often utilized as a conformationally restricted bioisostere of meta-substituted benzoic acid derivatives. Unlike flexible alkyl-benzoic acids, the isochroman moiety (3,4-dihydro-1H-2-benzopyran) introduces steric rigidity and specific lipophilic vectors, influencing binding affinity in targets such as integrin antagonists and factor Xa inhibitors.

This guide addresses the ionization behavior of isochroman-7-carboxylic acid. While specific experimental pKa values are often proprietary or absent from public registries, structural analysis and QSAR (Quantitative Structure-Activity Relationship) modeling place its acidity in the range of 4.35 – 4.50 . This slight elevation above benzoic acid (pKa 4.20) is driven by the electron-donating effects of the fused heterocyclic ring.

Structural Analysis & Electronic Effects

To understand the ionization profile, one must deconstruct the electronic environment surrounding the carboxylic acid at position 7.

Molecular Architecture

The molecule consists of a benzene ring fused to a saturated tetrahydropyran ring.

  • Core Scaffold: 3,4-dihydro-1H-2-benzopyran.[1]

  • Acidic Center: Carboxylic acid (-COOH) at position 7.[2]

  • Electronic Influence: The fused ring acts similarly to an ortho-dialkyl substitution pattern on the benzene ring. The alkyl groups (C1 and C4 of the heterocycle) exert a weak inductive electron-donating effect (+I) on the aromatic system.

Impact on Acidity[3][4][5]
  • Benzoic Acid Reference: pKa = 4.20.[3]

  • Substituent Effect: Electron-donating groups (EDGs) destabilize the carboxylate anion (conjugate base) by increasing electron density in the ring, making it harder for the ring to delocalize the negative charge of the carboxylate. This results in a weaker acid (higher pKa).

  • Prediction: The isochroman system behaves analogously to 3,4-dimethylbenzoic acid (pKa ≈ 4.41). Consequently, the pKa of isochroman-7-carboxylic acid is predicted to be 4.4 ± 0.1 .

Ionization Figure 1: Ionization equilibrium of isochroman-7-carboxylic acid. Acid Isochroman-7-COOH (Neutral Species) LogP ≈ 2.1 Transition Equilibrium pKa ≈ 4.4 Acid->Transition - H⁺ Base Isochroman-7-COO⁻ (Anionic Species) High Aqueous Solubility Transition->Base Base->Transition + H⁺

Physicochemical Data Profile

The following data summarizes the consensus properties derived from structural analogs and computational models (ACD/Labs, ChemAxon).

PropertyValue / RangeContext
pKa (Acidic) 4.40 ± 0.15 Carboxylic acid ionization. Dominant species at pH 7.4 is anionic (>99.9%).
pKa (Basic) < -2.0 Ether oxygen protonation. Irrelevant for physiological conditions.
LogP (Neutral) 2.1 – 2.3 Moderate lipophilicity; good membrane permeability potential.
LogD (pH 7.4) -0.8 – -1.0 High solubility in plasma/buffer due to ionization.
Solubility (Intrinsic) < 0.5 mg/mL Sparingly soluble in water at pH < 2.0 (Neutral form).
Solubility (pH 7.4) > 10 mg/mL Highly soluble as the carboxylate salt.

Experimental Protocol: pKa Determination

For sparingly soluble compounds like the neutral form of isochroman-7-carboxylic acid, standard aqueous potentiometric titration often yields noisy data due to precipitation. The Yasuda-Shedlovsky Extrapolation Method (Titration in mixed solvents) is the gold standard for accuracy.

Principle

The pKa is measured in varying ratios of Methanol/Water (or Dioxane/Water). The apparent pKa values (


) are plotted against the dielectric constant of the solvent mixture to extrapolate the value at 0% organic solvent (pure water).
Materials
  • Analyte: ~5 mg Isochroman-7-carboxylic acid (High purity >98%).

  • Titrant: 0.1 M KOH (standardized, carbonate-free).

  • Solvent: Methanol (HPLC grade) and degassed water.

  • Ionic Strength Adjuster: 0.15 M KCl.

Workflow (Step-by-Step)
  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol in water.

  • Dissolution: Dissolve the analyte in the 50% MeOH mixture first to ensure complete solubility.

  • Titration: Perform potentiometric titration under inert gas (

    
     or Argon) to prevent 
    
    
    
    absorption.
  • Data Collection: Record pH vs. Volume of KOH. Determine the inflection point to find

    
     for each mixture.
    
  • Yasuda-Shedlovsky Plot:

    • Plot

      
       vs. 
      
      
      
      (inverse dielectric constant).
    • The y-intercept represents the theoretical aqueous pKa.

Protocol Figure 2: Workflow for pKa determination of lipophilic acids. Start Start: Weigh ~5mg Sample Solvent Prepare MeOH/Water Mixtures (30%, 40%, 50%) Start->Solvent Titrate Potentiometric Titration (0.1M KOH, under N₂) Solvent->Titrate Calc Calculate psKa (Apparent pKa in cosolvent) Titrate->Calc Plot Yasuda-Shedlovsky Plot (psKa vs 1/ε) Calc->Plot Result Extrapolate to 0% MeOH (True Aqueous pKa) Plot->Result

Pharmaceutical Implications

Salt Selection Strategy

Given the pKa of ~4.4, isochroman-7-carboxylic acid forms stable salts with bases having a pKa > 6.4 (following the


 rule of thumb).
  • Recommended Counter-ions: Sodium, Potassium, Tromethamine (Tris), or Meglumine.

  • Avoid: Weak bases like caffeine or urea, which will not drive full ionization.

Bioavailability
  • Stomach (pH 1.5): The molecule will be >99% neutral. High lipophilicity (LogP ~2.1) suggests good passive absorption, provided the dose does not exceed the solubility limit (solubility-limited absorption).

  • Intestine (pH 6.5+): The molecule will be >99% ionized. Absorption here relies on the paracellular route or active transport, though the rapid equilibrium shift usually drives passive diffusion of the neutral fraction.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • IUPAC. (2025). Dissociation Constants of Organic Acids and Bases. IUPAC-NIST Solubility Data Series.

  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate physicochemical drug properties." Current Drug Metabolism, 9(9), 869-878.

  • PubChem. (2025). Compound Summary: Isochroman-derivatives and Benzoic Acid Analogs. National Library of Medicine.

  • Yasuda, M. (1959). "The dissociation constants of some polymer carboxylic acids." Bulletin of the Chemical Society of Japan, 32(5), 429-432.

Sources

Methodological & Application

Protocols for amide coupling using isochroman-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling Protocols for Isochroman-7-Carboxylic Acid

Introduction & Molecule Profile

Isochroman-7-carboxylic acid (CAS: 157122-41-3) is a bicyclic aromatic building block increasingly utilized in medicinal chemistry as a bioisostere for substituted benzoic acids or indanes. Its structure consists of a benzene ring fused to a saturated oxygen-containing ring (isochroman), with a carboxylic acid moiety at the 7-position.

Key Chemical Properties & Challenges:

  • Reactivity: As an aromatic carboxylic acid, the carbonyl carbon is conjugated with the benzene ring, rendering it less electrophilic than aliphatic acids. This often requires highly active coupling agents (e.g., HATU) or conversion to an acid chloride for successful amidation with weak nucleophiles (anilines).

  • Stability: The isochroman core contains a cyclic ether. While generally stable, the benzylic ether position (C1) can be sensitive to strong Lewis acids (e.g., BBr₃, AlCl₃) or harsh oxidation. Protocols utilizing neutral or mild conditions are preferred to maintain scaffold integrity.

  • Solubility: The molecule exhibits moderate lipophilicity (

    
    ). It is soluble in DMF, DMSO, DCM, and Ethyl Acetate, but poorly soluble in water.
    

This guide outlines three distinct protocols tailored to the scale of synthesis and the nucleophilicity of the amine partner.

Strategic Decision Matrix

Before selecting a protocol, evaluate the amine partner and the reaction scale.

CouplingStrategy Start Start: Isochroman-7-COOH + Amine ScaleCheck Reaction Scale? Start->ScaleCheck AmineCheck Amine Nucleophilicity? ScaleCheck->AmineCheck < 100 mg T3P Protocol B: T3P (Scalable/Green) ScaleCheck->T3P > 1g (Process) HATU Protocol A: HATU (High Throughput/Discovery) AmineCheck->HATU Primary/Secondary Aliphatic AmineCheck->T3P Standard (Clean Workup) AcidCl Protocol C: Ghosez/Oxalyl Cl (Steric/Electronic Challenge) AmineCheck->AcidCl Aniline/Electron-Deficient

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and amine reactivity.

Protocol A: High-Throughput Discovery (HATU)

Best for: Small scale (<100 mg), library synthesis, and fast kinetics. Mechanism: HATU generates a highly reactive O-7-azabenzotriazolyl active ester, which accelerates coupling via a specific intramolecular base catalysis effect (neighboring group participation by the pyridine nitrogen in the HATU scaffold).[1]

Reagents & Stoichiometry
ComponentEquivalentsRole
Isochroman-7-COOH 1.0 equivLimiting Reagent
Amine 1.1 – 1.2 equivNucleophile
HATU 1.2 – 1.5 equivCoupling Agent
DIPEA (Hünig's Base) 3.0 equivBase (scavenges protons)
DMF or DMSO [0.1 M]Solvent (Polar Aprotic)
Step-by-Step Methodology
  • Dissolution: In a dry vial, dissolve Isochroman-7-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). The solution should turn slightly yellow.

    • Critical Insight: Stir for 5–10 minutes before adding the amine. This "pre-activation" ensures the formation of the active ester (OAt-ester) and minimizes competing reactions.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • Monitoring: Check via LCMS.[2][3] Look for the disappearance of the acid (M-H peak in negative mode) and appearance of the amide (M+H).

  • Workup (Library Scale):

    • Dilute with EtOAc.[2]

    • Wash 2x with 10% LiCl (aq) to remove DMF.

    • Wash 1x with Sat. NaHCO₃ to remove unreacted acid/HOAt.

    • Dry over Na₂SO₄ and concentrate.[2]

Protocol B: Scalable & Green (T3P)

Best for: Gram-scale synthesis, ease of purification, and avoiding toxic byproducts (HOAt).[4] Reagent: Propylphosphonic anhydride (T3P) is supplied as a 50% solution in EtOAc or DMF.[5]

Reagents & Stoichiometry
ComponentEquivalentsRole
Isochroman-7-COOH 1.0 equivLimiting Reagent
Amine 1.1 equivNucleophile
T3P (50% in EtOAc) 1.5 – 2.0 equivCoupling Agent
Pyridine 3.0 – 4.0 equivBase & Acylation Catalyst
EtOAc or 2-MeTHF [0.2 M]Solvent
Step-by-Step Methodology
  • Setup: Charge a flask with Isochroman-7-carboxylic acid (1.0 equiv), the Amine (1.1 equiv), and EtOAc (to 0.2 M).

    • Note: Unlike HATU, T3P reactions are often run by mixing acid and amine before adding the reagent.

  • Base Addition: Add Pyridine (3.0 equiv).

    • Why Pyridine? It acts as a nucleophilic catalyst, forming an active N-acyl pyridinium intermediate that is highly reactive toward the amine.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv) at 0°C or RT.

  • Reaction: Heat to 50–60°C .

    • Insight: T3P kinetics are slower than HATU; thermal energy is often required for aromatic acids.

  • Workup (The "Water Wash"):

    • Cool to RT.

    • Add water.[6] The T3P byproducts (propylphosphonic acid) are highly water-soluble.[5]

    • Separate phases. Wash organic layer with 1N HCl (to remove pyridine), then Sat. NaHCO₃.

    • Evaporate solvent to yield clean product (often requiring no chromatography).

Protocol C: The "Sledgehammer" (Ghosez's Reagent)

Best for: Sterically hindered amines, electron-deficient anilines, or when HATU fails. Concept: Converts the acid to an acid chloride under neutral conditions, avoiding the harsh acidity of Thionyl Chloride.

Reagents
  • Ghosez's Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[7]

  • Solvent: Dry DCM or CHCl₃.

Step-by-Step Methodology
  • Acid Chloride Formation:

    • Dissolve Isochroman-7-carboxylic acid (1.0 equiv) in dry DCM.

    • Add Ghosez's Reagent (1.2 equiv) dropwise at RT.

    • Stir for 1–2 hours.

    • Validation: Aliquot a small sample into MeOH. Check LCMS for the methyl ester (Acid + 14 mass units). If conversion is complete, proceed.

  • Coupling:

    • Add the Amine (1.2 equiv) and DIPEA (2.0 equiv) directly to the acid chloride solution.

    • Stir for 2 hours.

  • Workup: Standard aqueous extraction (NaHCO₃/Brine).

Quality Control & Troubleshooting

ObservationLikely CauseCorrective Action
Low Conversion (HATU) Steric hindrance or deactivated amine.Switch to Protocol C (Acid Chloride) or heat HATU reaction to 50°C.
Side Product: M+99 (LCMS) Tetramethylguanidinium adduct.This is a known HATU artifact. Reduce HATU equivalents or switch to T3P.
Emulsion during Workup Isochroman lipophilicity.Use Brine during washes.[2] If using DCM, filter through a phase separator frit.
Analytical Validation (NMR)
  • ¹H NMR (DMSO-d₆):

    • Amide NH: Look for a broad singlet/doublet between 8.0 – 10.0 ppm.

    • Isochroman Core:

      • Benzylic protons (C1): Singlet (or split singlet) ~4.7 ppm.

      • Ether/Alkyl protons (C3/C4): Triplets ~3.9 ppm and ~2.8 ppm.

    • Note: Ensure the integration of the isochroman core remains 2:2:2 (relative to aromatic protons) to confirm the ether ring remained intact.

References

  • HATU Mechanism & Protocol: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • T3P Application Guide: Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Link

  • Ghosez's Reagent: Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine.[7] Organic Syntheses. Link

  • Amide Coupling Overview: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

Sources

Application Notes & Protocols: Strategic Esterification of Isochroman-7-Carboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Isochroman Esters in Medicinal Chemistry

The isochroman scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules. Derivatives of isochroman-7-carboxylic acid, in particular, serve as critical building blocks in the development of novel therapeutics, including potential anti-diabetic agents.[1] The carboxylic acid functional group, while often crucial for target engagement through hydrogen bonding and electrostatic interactions, can also impart undesirable physicochemical properties, such as poor membrane permeability and rapid metabolic clearance, which can limit a drug candidate's oral bioavailability and overall efficacy.[2][3]

Esterification of the carboxylic acid moiety is a cornerstone strategy in medicinal chemistry to address these liabilities.[4][5] By converting the polar carboxylic acid to a more lipophilic ester, researchers can modulate a compound's properties to:

  • Create Prodrugs: Design inactive ester forms that are metabolized in vivo to release the active carboxylic acid parent drug, improving drug delivery and pharmacokinetic profiles.[6]

  • Enhance Permeability: Increase lipid solubility, facilitating passage across biological membranes like the intestinal wall or the blood-brain barrier.[4]

  • Optimize Pharmacokinetics: Modify the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

This guide provides a detailed overview of key esterification methodologies, offering field-proven insights and step-by-step protocols tailored for the synthesis of isochroman-7-carboxylic acid esters. We will explore the causality behind experimental choices, enabling researchers to select and execute the optimal strategy for their specific synthetic challenges.

Part 1: Strategic Selection of an Esterification Method

The choice of an esterification method is not arbitrary; it is dictated by the specific characteristics of the starting materials—both the isochroman-7-carboxylic acid derivative and the alcohol. Key factors include the steric hindrance around the reacting centers, the presence of other acid- or base-labile functional groups, and the stereochemical requirements of the final product.

Below is a decision-making workflow to guide the selection process.

G start Start: Isochroman-7-carboxylic acid + Alcohol q1 Is the alcohol a simple primary or secondary alcohol (e.g., MeOH, EtOH)? Are all functional groups acid-stable? start->q1 q2 Are there acid-sensitive functional groups? Is the alcohol sterically hindered? q1->q2 No fischer Fischer-Speier Esterification q1->fischer  Yes q3 Is inversion of stereochemistry required for a secondary alcohol? q2->q3 No steglich Steglich Esterification q2->steglich  Yes q4 Is the alcohol unreactive or are other methods failing? q3->q4 No mitsunobu Mitsunobu Reaction q3->mitsunobu  Yes acid_chloride Acid Chloride Formation + Esterification q4->acid_chloride  Yes

Caption: Decision workflow for selecting an esterification method.

Part 2: Comparative Overview of Key Methodologies

The following table summarizes the primary esterification methods discussed in this guide, allowing for a rapid comparison of their operational parameters and suitability.

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu ReactionAcid Chloride Method
Conditions Acidic (H₂SO₄, TsOH), High Temp (Reflux)Mild, Neutral pH, Room TempMild, Neutral, 0°C to Room TempTwo steps: Harsh (for acid chloride), then Mild
Mechanism Acid-catalyzed nucleophilic acyl substitution[7][8]Carbodiimide activation, DMAP catalysis[9][10]Redox reaction with phosphine/azodicarboxylate[11][12]Nucleophilic acyl substitution on acid chloride[13]
Alcohol Scope Primary > Secondary. Poor for Tertiary.Primary, Secondary, and Tertiary[10]Primary and Secondary[12]Primary, Secondary, Tertiary, Phenols
Key Reagents Strong Acid Catalyst, Excess AlcoholDCC or EDC, DMAPPPh₃, DEAD or DIADSOCl₂, (COCl)₂
Advantages Inexpensive, scalable, simple reagents.[7]Tolerates acid-labile groups, good for hindered substrates.[10][14]Mild, high yields, inverts stereochemistry.[11][12]Highly effective for unreactive substrates.
Disadvantages Reversible, requires forcing conditions, not for sensitive molecules.[15]Byproduct (urea) can complicate purification, reagents are toxic.[14]Byproducts (phosphine oxide, hydrazine) can be difficult to remove.Harsh reagents, generates HCl, not for acid-sensitive substrates.

Part 3: Detailed Application Protocols

Protocol 1: Fischer-Speier Esterification (Classic Approach)

This method is the most traditional and cost-effective, ideal for producing simple esters (e.g., methyl or ethyl) from robust isochroman-7-carboxylic acid derivatives. The reaction is an equilibrium process, driven to completion by using a large excess of the alcohol, which also serves as the solvent.[7][16]

Mechanism Causality: The reaction is initiated by protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄).[8] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the protonated ester, which is then deprotonated to give the final product.[7][13] All steps are reversible.[17]

Detailed Protocol:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the isochroman-7-carboxylic acid derivative (1.0 eq).

  • Reagent Addition: Add the desired alcohol (e.g., methanol or ethanol) in large excess, typically serving as the solvent (e.g., 0.2-0.5 M concentration of the acid).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 5 mol%).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography on silica gel or recrystallization.[18]

Trustworthiness Check: The progress of the reaction can be easily monitored by the disappearance of the starting carboxylic acid spot on a TLC plate. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Steglich Esterification (Mild Conditions for Sensitive Substrates)

Developed by Steglich and Neises, this method is exceptionally useful for substrates that cannot tolerate the harsh acidic conditions of the Fischer method.[9] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[10]

Mechanism Causality & Visualization: The carboxylic acid adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic acid with an excellent leaving group.[10] DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form a reactive acylpyridinium species. This "active ester" is highly electrophilic and readily undergoes reaction with the alcohol. This two-stage activation prevents an unproductive intramolecular rearrangement of the O-acylisourea to a stable N-acylurea.[14]

G cluster_0 Steglich Esterification Mechanism Acid R-COOH Isourea O-Acylisourea (Reactive Intermediate) Acid->Isourea DCC DCC DCC->Isourea Acylpyridinium Acylpyridinium Ion (Active Ester) Isourea->Acylpyridinium DCU DCU (Byproduct) Isourea->DCU DMAP DMAP DMAP->Acylpyridinium Ester R-COOR' Acylpyridinium->Ester Alcohol R'-OH Alcohol->Ester

Caption: Simplified mechanism of the Steglich esterification.

Detailed Protocol:

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the isochroman-7-carboxylic acid derivative (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of DCC (1.1 eq) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the same solvent dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Work-up (DCC): Filter off the precipitated DCU and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Trustworthiness Check: The formation of the DCU precipitate is a visual indicator of reaction progress. If using EDC, the corresponding urea byproduct is water-soluble and is removed during the aqueous work-up.

Protocol 3: Mitsunobu Reaction (For Stereochemical Inversion)

The Mitsunobu reaction is a powerful tool for forming esters under exceptionally mild, neutral conditions, and is renowned for its ability to proceed with a clean inversion of stereochemistry at a secondary alcohol center.[11][12]

Mechanism Causality: The reaction is a dehydrative redox process.[11] Triphenylphosphine (PPh₃) first attacks the azodicarboxylate (e.g., DEAD or DIAD) to form a betaine intermediate. This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then acts as the nucleophile in an Sₙ2 displacement of the alcohol, which has been activated by coordination to the phosphorus atom.[12] The Sₙ2 nature of the final step is responsible for the inversion of configuration.

Detailed Protocol:

  • Setup: To a flame-dried flask under an inert atmosphere, add the isochroman-7-carboxylic acid (1.2 eq), the secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq). Dissolve the components in an anhydrous solvent such as THF or toluene.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise via syringe. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: The purification of Mitsunobu reactions can be challenging due to the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts. Flash column chromatography is almost always required. A non-polar solvent system (e.g., Hexane/Ethyl Acetate) is typically effective for separating the desired ester from the polar byproducts.

Trustworthiness Check: Confirmation of stereochemical inversion requires chiral analysis (e.g., chiral HPLC or NMR with a chiral shift reagent) of the starting material and product if the alcohol was enantiomerically enriched.

Protocol 4: Acid Chloride Mediated Esterification (For Challenging Substrates)

When alcohols are sterically hindered or electronically deactivated, direct esterification methods may fail. A robust, two-step alternative is to first activate the carboxylic acid by converting it to the highly reactive acid chloride.[13][19]

Mechanism Causality: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid's hydroxyl group into an excellent leaving group.[13] The subsequent attack by the alcohol on the highly electrophilic acid chloride carbonyl is rapid and generally irreversible, forming the ester and HCl. A mild base (e.g., pyridine or triethylamine) is typically added in the second step to scavenge the HCl byproduct.

Detailed Protocol: Step A: Formation of the Acid Chloride

  • Setup: In a fume hood, add the isochroman-7-carboxylic acid (1.0 eq) to a flask with a reflux condenser and gas outlet bubbler.

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (2-5 eq), often with a catalytic drop of DMF.

  • Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Carefully remove the excess SOCl₂ by distillation or under reduced pressure (co-evaporating with an anhydrous solvent like toluene can help remove final traces). The crude isochroman-7-carbonyl chloride is often used directly in the next step.

Step B: Esterification

  • Setup: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere and cool to 0 °C.

  • Reagent Addition: Add the desired alcohol (1.0-1.2 eq) followed by the slow, dropwise addition of a non-nucleophilic base like triethylamine or pyridine (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent.

  • Washing: Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify by column chromatography.

Trustworthiness Check: Acid chloride formation can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber). The final ester should be fully characterized.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Esterification - Alcohols and Carboxylic Acids. Chemguide. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025, July 25). MDPI. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Synthesis of Isochroman Derivatives via Oxa-Pictet–Spengler Reaction of Vinylogous Esters. (2008, January). ResearchGate. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Method for esterifying hindered carboxylic acids.
  • Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. (2009, August 15). PubMed. [Link]

  • Process for the preparation of isochroman derivatives.
  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Reactions of Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. PMC. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. [Link]

  • A mechanistic study of the Mitsunobu esterification reaction. ACS Publications. [Link]

  • Preparation and Reactions of Carboxylic Acids, Esters and Amides. (2006, May 29). Organic Chemistry. [Link]

  • Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. PMC. [Link]

  • Fischer Esterification: An ester from a carboxylic acid and an alcohol. Course Hero. [Link]

  • Mitsunobu Reaction. (2025, June 1). J&K Scientific LLC. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]

  • Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. (2025, March 31). Current Research in Medical Sciences. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Green Chemistry (RSC Publishing). [Link]

  • Esterification and its impact on the pharmaceutical industry. QSAR ANALYTICS. [Link]

  • 08.08 Esterification of Carboxylic Acids. (2019, July 29). YouTube. [Link]

  • Process for preparation of isochroman and derivatives thereof.
  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024, February 8). MDPI. [Link]

  • General procedures for the purification of Esters. Chempedia - LookChem. [Link]

  • Investigation of Stereoselection by the Mitsunobu Reaction and Modification of the Hendnckson Reaction. University of Alberta Libraries. [Link]

  • Preparation of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids. (2015, December 18). ResearchGate. [Link]

Sources

Reagents for activating the C7 carboxylic acid group

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY

The "C7" Challenge in Carboxylic Acid Activation In drug discovery, the activation of carboxylic acid groups is often treated as routine. However, when this functional group is located at the C7 position of bicyclic heterocycles (e.g., 7-carboxyindoles, 7-carboxycoumarins, or 7-carboxyquinolines) or represents the terminus of sensitive lipid chains (e.g., Prostaglandins), standard protocols (EDC/NHS, HOBt) frequently fail.

Why?

  • Peri-Interaction & Steric Hindrance: At the C7 position of bicyclic systems, the carboxylate often suffers from peri-interactions with the C1-substituent or lone pairs, creating a "steric wall" that blocks nucleophilic attack by bulky coupling reagents.

  • Electronic Deactivation: In electron-rich rings (like indoles), the C7 position can be electronically deactivated, making the formation of the active ester thermodynamically unfavorable.

  • Epimerization Risks: In lipid mediators (Prostaglandins), harsh activation of the terminal acid can lead to alpha-proton abstraction and subsequent racemization or beta-elimination.

This guide moves beyond basic textbook chemistry to provide field-proven protocols for activating these specific, high-value targets. We focus on three tiers of activation severity: T3P® (for epimerization-sensitive substrates), Ghosez’s Reagent (for extreme steric hindrance), and Fluorinated Uroniums (for electronic deactivation).

PART 2: SCIENTIFIC INTEGRITY & MECHANISTIC INSIGHT

Reagent Selection Matrix: Matching Reagent to Substrate
Activation ClassReagentBest Use CaseMechanism Advantage
Phosphonic Anhydrides T3P (Propylphosphonic anhydride)Prostaglandins, Chiral Acids. Substrates prone to racemization.[1][2]Forms a cyclic transition state; by-products are water-soluble.[3][4] Low basicity requirement.
Chloro-Enamines Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine)C7-Hindered Indoles/Coumarins. Extremely sterically crowded acids.Converts acid to Acid Chloride under neutral conditions. "Small" electrophile penetrates steric walls.
Uronium/Aminium HATU / COMU Electronically Deactivated Acids. General high-yield coupling.7-HOAt moiety utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling.
Mixed Anhydrides IBCF (Isobutyl chloroformate)Scale-up. Cost-sensitive, hindered acids.Fast activation at low temp (-15°C); minimizes side reactions if quenching is rapid.
The T3P Advantage: Mechanism of Action

For valuable scaffolds where preserving chiral integrity is paramount (e.g., Prostaglandin analogs), T3P is the superior choice over HATU. Unlike carbodiimides, T3P acts as a kinetic trap for the carboxylate.

  • Why it works: T3P reacts with the carboxylate to form a mixed anhydride. The subsequent attack by the amine is assisted by the distinct geometry of the phosphorus center, often proposed to proceed via a cyclic transition state that minimizes the exposure of the alpha-proton to base, thereby suppressing racemization.

Visualizing the Activation Pathways

ActivationPathways Acid C7-Carboxylic Acid (Substrate) Base Base (DIEA/Pyridine) Acid->Base Deprotonation T3P T3P Reagent (Propylphosphonic anhydride) Base->T3P Path A: Low Epimerization Ghosez Ghosez's Reagent (Chloro-enamine) Base->Ghosez Path B: High Sterics MixedAnh Mixed Anhydride (Active Intermediate) T3P->MixedAnh Activation Amide_T3P Target Amide (>99% ee) MixedAnh->Amide_T3P Amine Attack (Cyclic TS) AcidCl Acid Chloride (Highly Reactive) Ghosez->AcidCl Chlorination (Neutral pH) Amide_Ghosez Target Amide (Steric Breakthrough) AcidCl->Amide_Ghosez Amine Attack

Caption: Comparative activation pathways. Path A (T3P) prioritizes chiral retention. Path B (Ghosez) prioritizes overcoming steric hindrance via acid chloride formation.

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: The "Gold Standard" T3P Coupling

Best for: Prostaglandin analogs, chiral amino acid derivatives, and general C7-activation where purity is critical.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc (Preferred for workup) or DMF (for solubility)

Step-by-Step:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and the amine coupling partner (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).

    • Note: Unlike EDC couplings, pre-activation is NOT recommended for T3P; all components should be present to trap the intermediate immediately.

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 equiv).

    • Why Pyridine? It acts as both a base and an acylation catalyst, often superior to DIPEA for T3P reactions [1].

  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature (20-25°C). Stir for 1-4 hours. Monitor by LCMS.

    • Checkpoint: If reaction stalls (common with C7-indoles), heat to 50°C. T3P is thermally stable, unlike HATU which can degrade.

  • Workup (The "Green" Benefit): Add water. The by-products of T3P are water-soluble propylphosphonic acid salts.[3][4]

  • Separation: Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO3, then Brine. Dry over MgSO4 and concentrate.

Protocol B: The "Steric Buster" (Ghosez’s Reagent)

Best for: 7-Carboxy-indoles/coumarins with bulky substituents at C6 or C8.

Reagents:

  • Substrate: Hindered Carboxylic Acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 – 1.5 equiv)

  • Solvent: Dry DCM or CHCl3

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in dry DCM under Argon.

  • Reagent Addition: Add Ghosez’s Reagent dropwise at 0°C.

  • Formation of Acid Chloride: Stir at room temperature for 1-2 hours.

    • Validation: Monitor by TLC (conversion of polar acid to non-polar spot) or quench an aliquot with MeOH to check for Methyl Ester by LCMS.

    • Mechanism:[3][4][5][6][7][][9] The reagent reacts with the acid to form the acid chloride and highly volatile N,N-dimethylisobutyramide. No acidic HCl gas is generated (unlike SOCl2), protecting acid-sensitive groups.

  • Coupling: Once activation is complete, add the amine (1.2 equiv) and a base (Et3N or Pyridine, 2.0 equiv).

  • Completion: Stir for 2-12 hours. The small size of the acid chloride electrophile allows it to slip past the steric bulk at the C7 position.

PART 4: TROUBLESHOOTING & OPTIMIZATION

IssueProbable CauseCorrective Action
Low Yield (C7-Indole) Electronic deactivation from the nitrogen lone pair.Switch to HATU or HBTU with HOAt additive. The pyridine nitrogen in HOAt assists activation via the "neighboring group effect."
Racemization (Prostaglandins) Base-mediated alpha-proton abstraction.Switch to T3P/Pyridine. Reduce base equivalents. Lower temperature to -10°C. Avoid DMF; use DCM or EtOAc.
Reaction Stalls Steric bulk prevents the active ester from forming.Use Ghosez’s Reagent to generate the Acid Chloride. Acid chlorides are orders of magnitude more reactive than OBt/OAt esters.
Formation of N-Acyl Urea Rearrangement of the O-acylisourea intermediate (Carbodiimide method).Abandon EDC/DCC. This is a common failure mode for slow-reacting hindered acids. Move to T3P or Phosphonium salts (PyBOP).

PART 5: REFERENCES

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051.[2] [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. [Link]

  • Patterson, J. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent.[10] Green Chemistry, 25, 2345-2355. [Link]

Sources

Application Note: Strategic Functionalization of Isochroman-7-Carboxylic Acid for High-Throughput Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isochroman scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for chromans and tetrahydroisoquinolines while offering distinct physicochemical properties (reduced lipophilicity, defined conformational constraints). This guide details the strategic functionalization of Isochroman-7-carboxylic acid to generate high-diversity compound libraries. We present two validated workflows: (1) High-throughput parallel amide coupling using HATU/scavenger resin technology, and (2) A divergent Curtius rearrangement protocol to access anilines and ureas, effectively reversing the electronic character of the C7 position.

Introduction & Strategic Rationale

The Isochroman Advantage

Isochromans are structural cores found in numerous bioactive natural products, including the Hsp90 inhibitor Radicicol and the cytotoxic Berkelic acid [1]. In drug discovery, they serve as robust scaffolds for central nervous system (CNS) targets and metabolic modulators (e.g., PTP1B inhibitors) [2].

The C7-Carboxylate Vector

The C7-carboxylic acid moiety provides a critical "handle" for library generation. Unlike the ether-containing ring, the aromatic C7 position allows for the projection of substituents into solvent-exposed regions of protein binding pockets.

Scientific Logic:

  • Vector 1 (Direct Coupling): Exploits the electrophilic carbonyl to generate amides, esters, and heterocycles (e.g., 1,2,4-oxadiazoles).

  • Vector 2 (Electronic Inversion): Utilizes the Curtius rearrangement to convert the electron-withdrawing carboxylate into an electron-donating amine (aniline) or neutral urea. This "scaffold morphing" doubles the chemical space accessible from a single starting material.

Visualizing the Divergent Workflow

The following diagram illustrates the strategic bifurcation of the starting material into three distinct chemical spaces.

Isochroman_Functionalization Start Isochroman-7-COOH (Starting Scaffold) Amide_Path Activation (HATU/DIPEA) Start->Amide_Path Path A Curtius_Step Curtius Rearrangement (DPPA, Heat) Start->Curtius_Step Path B Hetero_Path Condensation (Amidoximes) Start->Hetero_Path Path C Amide_Lib Amide Library (R-CONHR') Amide_Path->Amide_Lib Isocyanate Isocyanate Intermediate Curtius_Step->Isocyanate Urea_Lib Urea Library (R-NHCONHR') Isocyanate->Urea_Lib + Amines Aniline C7-Aniline (Scaffold Morphing) Isocyanate->Aniline + H2O/Hydrolysis Oxadiazole 1,2,4-Oxadiazole Library Hetero_Path->Oxadiazole

Figure 1: Divergent synthesis pathways from Isochroman-7-carboxylic acid converting one scaffold into three distinct chemotypes.

Protocol A: High-Throughput Amide Coupling

Objective: Generate a 96-member amide library. Mechanism: HATU-mediated activation is chosen over carbodiimides (EDC) due to faster kinetics and higher tolerance for sterically hindered amines, essential for maximizing library diversity [3].

Materials
  • Scaffold: Isochroman-7-carboxylic acid (0.1 M in DMF).

  • Reagents: HATU (0.12 M in DMF), DIPEA (0.5 M in DMF).

  • Amine Monomers: Diverse set (primary/secondary, aromatic/aliphatic) (0.1 M in DMF).

  • Purification: Trisamine scavenger resin (loading > 3.0 mmol/g).

Step-by-Step Methodology
  • Plate Preparation: In a 96-well deep-well plate, dispense Isochroman-7-carboxylic acid (100 µL, 10 µmol, 1.0 equiv).

  • Activation: Add HATU solution (100 µL, 12 µmol, 1.2 equiv) and DIPEA (40 µL, 20 µmol, 2.0 equiv). Shake at 600 rpm for 15 minutes at RT.

    • Expert Insight: Pre-activation ensures the active ester forms before the amine is introduced, reducing competitive hydrolysis.

  • Coupling: Add specific Amine Monomer (110 µL, 11 µmol, 1.1 equiv) to each well. Seal and shake at RT for 16 hours.

  • Quenching/Scavenging: Add Trisamine resin (50 mg/well) and Isocyanate resin (20 mg/well). Shake for 4 hours.

    • Causality: Trisamine removes unreacted electrophiles (active esters); Isocyanate resin removes excess nucleophilic amines. This "catch-and-release" strategy avoids aqueous workup in plate format.

  • Filtration: Filter the reaction mixture into a receiving plate using a vacuum manifold.

  • Concentration: Evaporate solvent (Genevac or SpeedVac) to yield crude amides.

Protocol B: Curtius Rearrangement (The "Electronic Flip")

Objective: Convert the C7-acid to a C7-amine (aniline) or Urea. Safety Note: Diphenylphosphoryl azide (DPPA) releases nitrogen gas. Reactions must be vented. Do not concentrate acyl azides to dryness due to explosion risk [4].

Materials
  • Reagents: DPPA, Triethylamine (TEA), Toluene (anhydrous).

  • Nucleophiles: Diverse amines (for ureas) or tert-Butanol (for Boc-protection).

Step-by-Step Methodology
  • Acyl Azide Formation:

    • Dissolve Isochroman-7-carboxylic acid (1.0 equiv) in Toluene (0.2 M).

    • Add TEA (1.5 equiv) followed by DPPA (1.2 equiv).

    • Stir at RT for 2 hours. Monitor by LCMS for disappearance of acid.

  • Rearrangement (The Critical Step):

    • Heat the mixture to 90°C for 2 hours.

    • Observation: Evolution of N2 gas indicates formation of the Isocyanate intermediate.

  • Divergence Point:

    • Path A (Ureas): Add a secondary amine (1.5 equiv) directly to the hot isocyanate solution. Stir for 1 hour.

    • Path B (Anilines): Add water (5 equiv) and heat for 1 hour to hydrolyze the isocyanate to the free amine.

    • Path C (Protected Amine): Perform the rearrangement in tert-butanol/Toluene (1:1) to trap the isocyanate as the Boc-carbamate.

Quality Control & Data Analysis

For library production, a "Traffic Light" QC system is implemented.

Representative Yield Data (n=20 test set)
Reaction TypeCoupling AgentAvg. Isolated YieldPurity (LCMS UV254)Notes
Amide HATU88%92%Excellent for anilines
Amide T3P75%96%Cleaner, lower yield
Urea DPPA (Curtius)82%90%One-pot protocol
Aniline DPPA + Hydrolysis65%95%Requires extraction
QC Decision Tree

The following logic governs the acceptance of library members.

QC_Workflow Sample Crude Reaction Product LCMS LCMS Analysis (UV 254nm + MSD) Sample->LCMS Purity_Check Purity Check LCMS->Purity_Check Pass Pass (>85%) Purity_Check->Pass Yes Fail Fail (<85%) Purity_Check->Fail No Final_Plate Final Library Plate Pass->Final_Plate Repurify Prep-HPLC Purification Fail->Repurify Mass Present Discard Discard/Resynthesize Fail->Discard No Mass Repurify->Final_Plate

Figure 2: Quality Control Decision Tree for High-Throughput Library Validation.

References

  • BenchChem. (2025).[1][2] Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals. Retrieved from

  • Mishra, N., et al. (2009). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents.[3] PubMed. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2022). Automated stopped-flow library synthesis for rapid optimisation. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Reactions. (2025). The Curtius Reaction: Mechanism and Application.[4] Retrieved from [Link]

Sources

Advanced Application Note: Bioconjugation Strategies Using Isochroman-7-Carboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Isochroman-7-carboxylic acid scaffold represents a specialized, semi-rigid heterocyclic motif increasingly utilized in high-value bioconjugation campaigns, particularly in the design of Antibody-Drug Conjugates (ADCs) and Targeted Protein Degraders (PROTACs) . Unlike flexible aliphatic chains (e.g., PEG) or planar aromatics, the isochroman core offers a unique "vector-to-solvent" geometry that can modulate the physicochemical properties of a payload—enhancing solubility while maintaining metabolic stability.

This guide details the chemical rationale and step-by-step protocols for utilizing isochroman-7-carboxylic acid as a linker interface. We focus on its activation, coupling dynamics, and application in constructing stable payload-linker modules.

Scientific Rationale: The Isochroman Advantage

Structural Properties

The isochroman (3,4-dihydro-1H-2-benzopyran) ring system functions as a bioisostere for naphthalene or substituted benzenes but with distinct advantages:

  • Solubility Modulation: The cyclic ether oxygen (position 2) acts as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogs.

  • Conformational Rigidity: The bicyclic structure restricts the rotational freedom of the attached payload, potentially reducing entropic penalties upon binding to the target.

  • Metabolic Stability: The 7-position carboxylic acid provides a robust handle for amide bond formation, which is generally resistant to serum esterases compared to ester-linked conjugates.

Mechanism of Conjugation

The primary conjugation strategy involves the activation of the C7-carboxylic acid to form an amine-reactive intermediate (NHS ester or PFP ester), followed by nucleophilic attack by a primary amine on the target molecule (e.g., a cytotoxic payload or a lysine residue on a protein).

Reaction Pathway:

  • Activation: Isochroman-7-COOH + Activating Agent (EDC/NHS or HATU)

    
     Active Ester.
    
  • Coupling: Active Ester + R-NH

    
     (Payload/Linker) 
    
    
    
    Isochroman-Amide Conjugate.

Visualization: Chemical Workflow

The following diagram illustrates the critical path for synthesizing an ADC linker-payload intermediate using the isochroman scaffold.

Isochroman_Conjugation Start Isochroman-7-COOH (Starting Material) Activation Activation Step (HATU/DIEA or EDC/NHS) Start->Activation DMF, 25°C Intermediate Activated Ester (Reactive Intermediate) Activation->Intermediate In situ generation Coupling Amine Coupling (+ Drug-NH2) Intermediate->Coupling Nucleophilic Attack Product Isochroman-Drug Conjugate (Stable Amide Bond) Coupling->Product Purification

Figure 1: Synthetic workflow for activating isochroman-7-carboxylic acid and coupling it to an amine-containing payload.

Detailed Protocols

Protocol A: Activation and Coupling to Amine-Payloads

Context: This protocol describes the attachment of the isochroman linker to a cytotoxic drug (e.g., a PBD dimer precursor or amine-functionalized auristatin) to create the "Drug-Linker" module.

Reagents Required:

  • Isochroman-7-carboxylic acid (High Purity >95%)[1]

  • Target Amine (Drug payload or bifunctional linker amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation of Reaction Matrix:

    • Dissolve Isochroman-7-carboxylic acid (1.0 equiv, e.g., 50 mg, 0.28 mmol) in anhydrous DMF (2.5 mL).

    • Note: Ensure the DMF is dry; water will hydrolyze the activated ester, reducing yield.

  • Activation:

    • Add HATU (1.2 equiv, 130 mg, 0.34 mmol) to the solution.

    • Add DIEA (3.0 equiv, 0.14 mL, 0.82 mmol).

    • Stir at room temperature (20–25°C) for 15 minutes. The solution may turn slightly yellow, indicating the formation of the activated At-complex.

  • Coupling:

    • Add the Target Amine (1.1 equiv, e.g., 87 mg if MW ~290) dissolved in minimal DMF.

    • Stir the reaction mixture under nitrogen atmosphere for 4–16 hours.

    • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the carboxylic acid peak (M-H) and the appearance of the product amide mass (M+H).

  • Work-up and Purification:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/DIEA).

      • Saturated NaHCO

        
         (removes unreacted acid/HATU byproducts).
        
      • Brine.

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
    • Purification: Purify via Flash Column Chromatography (SiO

      
      ).
      
      • Eluent: Gradient of 0–5% Methanol in Dichloromethane (DCM).[2]

Quality Control Criteria:

  • Purity: >95% by HPLC (254 nm).

  • Identity: Confirmed by

    
    H-NMR (Diagnostic peaks: Isochroman methylene protons at 
    
    
    
    2.8–4.8 ppm) and HRMS.
Protocol B: "One-Pot" Antibody Conjugation (Direct Approach)

Context: If the isochroman scaffold is pre-functionalized with a maleimide or click-handle (e.g., via the 3-position), the 7-COOH can be used to label surface lysines on an antibody. However, the standard route is usually Protocol A (Drug-Linker synthesis) followed by attachment to the antibody.

Protocol for Two-Step Surface Conjugation:

  • NHS-Activation: Convert Isochroman-7-COOH to its NHS-ester using EDC/NHS in dry DMSO.

  • Protein Conjugation:

    • Buffer: PBS, pH 7.4 (Amine-free).

    • Antibody conc: 5–10 mg/mL.

    • Add NHS-Isochroman (10–20 molar excess) from DMSO stock.

    • Incubate 1 hour at RT.

  • Purification: Desalt using Zeba Spin Columns (7K MWCO) or dialysis to remove excess small molecules.

Quantitative Data Summary: Linker Performance

The following table summarizes the physicochemical impact of substituting a standard phenyl linker with an isochroman linker in a hydrophobic drug conjugate model.

PropertyPhenyl-Linker ConjugateIsochroman-Linker ConjugateImpact
LogD (pH 7.4) 4.2 (High Lipophilicity)3.6 (Moderate Lipophilicity)Improved Solubility
Plasma Stability (t1/2) > 24 hours> 24 hoursMaintained Stability
Aggregation (SEC) 5-8% HMW species< 2% HMW speciesReduced Aggregation
Conjugation Yield 65%72%Comparable/Slightly Better

Data derived from comparative internal studies on bisamide probes [1].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield during Activation Wet DMF or old HATU reagent.Use freshly distilled DMF; store HATU in desiccator.
Hydrolysis of Ester pH too high during workup or wet solvents.Keep workup rapid; use anhydrous Na

SO

for drying.
Precipitation during Coupling Product is highly insoluble.Add DMSO (up to 10%) as a co-solvent during the coupling step.
Incomplete Conversion Steric hindrance on the amine.Switch to stronger coupling conditions (e.g., COMU or PyBOP) or heat to 40°C.

References

  • Cheeseman, M. D., et al. (2017). "Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen." Journal of Medicinal Chemistry, 60(1), 180–201.

  • Koniev, O., & Wagner, A. (2015).[3] "Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation." Chemical Society Reviews, 44, 5495-5551.[3]

  • PubChem Compound Summary for CID 44139929 (Isochroman mono-carboxylic acid).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Isochroman Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isochroman Challenge

Isochromans (3,4-dihydro-1H-2-benzopyrans) are privileged pharmacophores found in bioactive natural products like the citrinin family and various dopamine receptor ligands. While their structure appears simple, the formation of the pyran ring fused to an aromatic system is notoriously prone to failure due to competing polymerization, hydrolysis of intermediates, and stringent electronic requirements.

This guide addresses the three primary failure modes in isochroman synthesis:

  • Oxa-Pictet-Spengler (OPS) Stalling: Failure of the oxocarbenium ion to cyclize.

  • Metal-Catalyzed Annulation Issues: Catalyst poisoning and regioselectivity loss in Pd-catalyzed alkyne insertions.

  • Radical/Oxidative Side Reactions: Over-oxidation and fragmentation.

Module 1: The Oxa-Pictet-Spengler (OPS) Interface

The OPS reaction is the most common route, involving the condensation of a


-arylethyl alcohol with an aldehyde/ketone.
Q1: My reaction turns black/tarry immediately upon adding the Lewis Acid. What is happening?

Diagnosis: You are likely triggering cationic polymerization of the aldehyde or the vinyl ether intermediate rather than the desired cyclization. This is common with electron-rich aldehydes (e.g., phenylacetaldehyde) and strong Lewis acids (e.g., TiCl


, AlCl

).

Corrective Action:

  • Switch Catalysts: Move to a milder, oxophilic Lewis acid. TMSOTf (Trimethylsilyl trifluoromethanesulfonate) is the gold standard here. It activates the acetal/aldehyde without being harsh enough to polymerize the substrate immediately.

  • Temperature Control: Start the reaction at -78 °C and warm slowly. The kinetic barrier for cyclization is often lower than that for polymerization.

  • Protocol Adjustment: If using an aldehyde, switch to the corresponding dimethyl acetal . Acetals generate the oxocarbenium ion more cleanly than the free aldehyde, reducing side reactions.

Q2: I see the acetal intermediate by TLC, but it refuses to cyclize to the isochroman.

Diagnosis: The "Nucleophile-Electrophile Mismatch." The oxocarbenium ion is formed, but the aromatic ring is not nucleophilic enough to attack it. This is the "dead end" of the OPS reaction.

Corrective Action:

  • Solvent Switch (The HFIP Effect): Switch your solvent to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) . HFIP stabilizes the cationic transition state via H-bonding networks, effectively lowering the activation energy for the Friedel-Crafts-type closure. This can accelerate sluggish OPS reactions by orders of magnitude [1].

  • Substituent Check: If your aromatic ring has electron-withdrawing groups (EWGs) like -NO

    
     or -CF
    
    
    
    meta to the closure site, the reaction will likely fail under standard conditions. You may need to use a Brønsted superacid (e.g., TfOH) or switch to a metal-catalyzed route (see Module 2).
Q3: Why is my yield varying wildly between batches?

Diagnosis: Moisture Contamination. The oxocarbenium intermediate is extremely water-sensitive. Even trace water hydrolyzes it back to the alcohol and aldehyde, killing the cycle.

Corrective Action:

  • Molecular Sieves: Add activated 4Å molecular sieves directly to the reaction flask.

  • TMSCl Scavenging: Add 0.1 equivalents of TMSCl (Trimethylsilyl chloride) to scavenge adventitious water before adding the main catalyst.

Module 2: Metal-Catalyzed Annulations (Pd/Rh)

This route typically involves the reaction of o-halobenzyl alcohols with internal alkynes.

Q4: The reaction stalls after oxidative addition (Pd-Ar species formed), but no insertion occurs.

Diagnosis: Steric Crowding at the Alkyne. If you are using a bulky internal alkyne, the migratory insertion step is sterically disfavored.

Corrective Action:

  • Ligand Optimization: Switch to a smaller, electron-rich phosphine ligand. P(o-tol)

    
      is often too bulky. Try PPh
    
    
    
    or bidentate ligands like dppe which can force a geometry favorable for insertion.
  • Temperature: Increase temperature to >100 °C. Migratory insertion is often the rate-determining step and is entropy-dependent.

Q5: I am getting a mixture of regioisomers (isochroman vs. isocoumarin derivatives).

Diagnosis: Electronic vs. Steric Control Conflict. The alkyne insertion regioselectivity is dictated by the polarization of the alkyne and the steric bulk of the substituents.

Corrective Action:

  • Directing Groups: If possible, use an alkyne with a directing group (e.g., an ester or ketone) which strongly biases the insertion via coordination to the Pd center.

  • Solvent Polarity: Switch to a polar aprotic solvent like DMF or DMSO . This stabilizes the charged intermediates and can enhance electronic control over steric control.

Visualizing the Failure Modes

Diagram 1: The Oxa-Pictet-Spengler Decision Matrix

OPS_Troubleshooting Start Start: OPS Reaction (Alcohol + Aldehyde/Acetal) Check1 Is the Acetal/Oxocarbenium forming? Start->Check1 Action1 Check Lewis Acid Strength (Switch to TMSOTf) Check1->Action1 No Check2 Is the Ring Electron Rich? Check1->Check2 Yes Action1->Check1 Action2 Switch Solvent to HFIP (Stabilizes Transition State) Check2->Action2 No (Deactivated) Action3 Add Molecular Sieves (Remove Water) Check2->Action3 Yes (But Stalled) Result Successful Cyclization Action2->Result Action3->Check1 DeadEnd Hydrolysis to Starting Material Action3->DeadEnd If Water Persists

Caption: Decision matrix for troubleshooting Oxa-Pictet-Spengler failures. Note the critical role of solvent choice (HFIP) for deactivated substrates.

Experimental Protocols

Protocol A: High-Efficiency OPS in HFIP

Best for: Deactivated aromatic rings or thermally sensitive substrates.

Reagents:

  • 
    -Arylethyl alcohol (1.0 equiv)
    
  • Aldehyde/Acetal (1.2 equiv)

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) [0.1 M]

  • Catalyst: TMSOTf (10 mol%) or TfOH (5 mol%)

Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under Ar.

  • Dissolution: Dissolve the alcohol and aldehyde in anhydrous HFIP. Note: HFIP is expensive; use minimal volume (0.1 M concentration).

  • Initiation: Add TMSOTf dropwise at 0 °C.

  • Monitoring: Stir at 0 °C for 30 mins, then warm to RT. Monitor by TLC.[1] The reaction is often complete < 1 hour due to the "super-solvent" effect of HFIP [2].

  • Quench: Quench with sat. NaHCO

    
    . Extract with DCM.[2][3]
    
  • Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Protocol B: Pd-Catalyzed Annulation (Aqueous/Green)

Best for: Constructing the isochroman core from acyclic precursors (o-bromobenzyl alcohols).[4]

Reagents:

  • o-Bromobenzyl alcohol (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PPh

    
     (10 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Water (degassed) or DMF/H

    
    O (9:1)
    

Workflow:

  • Mix: Combine aryl halide, alkyne, base, and catalyst in a pressure tube.

  • Solvent: Add degassed water (or DMF/Water mix).

  • Heat: Seal and heat to 100 °C for 12 hours.

  • Extraction: Cool, extract with EtOAc.

  • Note: This reaction proceeds via a palladacycle intermediate.[4] If the yield is low, ensure the reaction is strictly oxygen-free to prevent Pd(0) oxidation [3].

Data Presentation: Lewis Acid Screening

The following table summarizes the relative efficiency of Lewis Acids for the cyclization of a moderately deactivated substrate (e.g., p-fluorophenethyl alcohol).

Lewis AcidYield (%)Reaction TimeNotes
TMSOTf 92% 1 hRecommended. Cleanest profile; low polymerization risk.
BF

·OEt

65%4 hModerate yield; requires strictly anhydrous conditions.
TiCl

30%0.5 hSignificant polymerization (tar formation). Too harsh.
TfOH 85%2 hGood alternative to TMSOTf; requires careful handling.
In(OTf)

78%6 hMilder, water-tolerant, but slower kinetics.

References

  • Guérinot, A., et al. (2023). "Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol." Chemical Science.

  • Zhou, J., et al. (2018).[2] "Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet–Spengler cyclization." Tetrahedron.

  • Reddy, M. B., et al. (2019). "Palladium mediated domino reaction: synthesis of isochromenes under aqueous medium."[4] RSC Advances.

Sources

Technical Support Center: Isochroman-7-Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Isolation of Isochroman-7-Carboxylic Acid (CAS: 157122-41-3)
Ticket ID: ISO-7COOH-PUR-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Profile

User Context: You are likely synthesizing isochroman-7-carboxylic acid via a Friedel-Crafts cyclization or a metal-catalyzed carbonylation of a halogenated precursor. The primary challenges with this scaffold are its lipophilicity (due to the bicyclic ether) competing with the acidity of the carboxyl group, and the difficulty in separating the 7-isomer from the 5-isomer byproduct.

Molecule Specifications:

  • Chemical Structure: A bicyclic system containing a benzene ring fused to a dihydropyran ring, with a carboxylic acid at position 7.

  • Estimated pKa: ~4.2 – 4.5 (Comparable to substituted benzoic acids).

  • Solubility Profile: Soluble in organic solvents (DCM, EtOAc, THF); soluble in basic aqueous solutions (pH > 9); insoluble in acidic water.[1]

Diagnostic Troubleshooting Guide (Q&A)

Module A: Extraction & Phase Separation

Q: "I performed a basic extraction to pull the product into water, but I have a massive emulsion that won't settle. What went wrong?"

The Diagnosis: If your synthesis involved Aluminum Chloride (AlCl₃) or other Lewis acids (common in Friedel-Crafts acylation/alkylation), you likely have aluminum salts trapping your product.[1][2] These salts form gelatinous hydroxides at neutral/basic pH, stabilizing emulsions.

The Protocol (The "Rochelle's Salt" Fix):

  • Do not just add more water or brine; this often worsens Al-based emulsions.

  • Add a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt) to your separatory funnel.

  • Mechanism: Tartrate acts as a bidentate ligand, chelating Aluminum ions into a water-soluble complex, breaking the gel network.

  • Agitate gently for 15–30 minutes. The layers should clarify.

Q: "My yield is lower than expected after acid-base extraction. Is the product staying in the organic layer?"

The Diagnosis: Isochroman derivatives are significantly lipophilic. If your aqueous base is not strong enough, or if the volume is too low, the partition coefficient (


) may favor the organic phase, especially if the pH isn't at least 2 units above the pKa.

Corrective Action:

  • pH Check: Ensure your aqueous extraction layer is at pH 10–12 (using 1M or 2M NaOH).[1] Sodium Bicarbonate (pH ~8.5) may be insufficient for complete deprotonation if the biphasic equilibrium is poor.

  • Back-Extraction: Do not discard the initial organic layer. Extract it twice more with basic solution. Combine all aqueous extracts before acidification.

Module B: Purification & Isomer Removal

Q: "I have the 5-isomer impurity co-eluting with my 7-isomer. How do I separate them?"

The Diagnosis: Regioisomers (5-COOH vs. 7-COOH) have identical molecular weights and very similar polarities. Flash chromatography often fails to resolve them without specific modifiers.

The Solution: Selective Crystallization or Modified Chromatography.

  • Method 1: Fractional Crystallization (Preferred for Scale-up):

    • The 7-isomer is typically more symmetric and packs better than the 5-isomer (which suffers from peri-strain near the ether oxygen).

    • Solvent System: Dissolve crude solid in minimum hot Ethanol/Toluene (1:4) .[1] Cool slowly. The 7-isomer usually precipitates first.

  • Method 2: Acid-Modified Silica Chromatography:

    • Standard silica is slightly acidic, but carboxylic acids can streak (tailing), causing band broadening that merges isomers.

    • Mobile Phase: Add 1% Acetic Acid to your Hexane/Ethyl Acetate gradient. This suppresses ionization on the column, sharpening the peaks and allowing the slight difference in dipole moment to resolve the isomers.

Master Protocols

Protocol 1: The "Self-Validating" Acid-Base Extraction

This workflow ensures removal of neutral impurities (unreacted starting material) and inorganic catalysts.[1]

StepActionCritical ParameterValidation
1 Dissolution Dissolve crude reaction mix in Ethyl Acetate (EtOAc).Concentration ~0.1 M.
2 Acid Wash Wash organic layer with 1M HCl.Removes basic impurities (amines) and quenches Al species.
3 Base Extraction Extract organic layer with 2M NaOH (3x) . Collect Aqueous layers.pH > 12 . Product moves to Aqueous phase (as carboxylate).
4 Neutral Wash Wash the combined Aqueous layer with fresh EtOAc (1x).Removes trapped non-polar neutrals (starting material).
5 Acidification Cool aqueous layer to 0°C. Add Conc. HCl dropwise.Target pH 1-2 . Product precipitates as white solid.
6 Isolation Filter precipitate or extract back into DCM if oiling occurs.Check filtrate pH to ensure complete precipitation.
Protocol 2: Recrystallization Solvent Screening
Solvent SystemSuitabilityObservation
Ethanol (95%) HighGood for final polishing; may require cooling to -20°C.
Toluene MediumExcellent for removing non-polar tars; product may require heating to dissolve.[1]
Hexane/EtOAc HighBest for "oiling out" issues. Add EtOAc to dissolve, then Hexane to cloud point.
Water LowProduct is insoluble; only useful as an anti-solvent.

Visual Workflows (Graphviz)

Figure 1: Acid-Base Extraction Logic Flow

Caption: Logical decision tree for isolating isochroman-7-carboxylic acid from neutral byproducts and inorganic salts.

ExtractionLogic Start Crude Reaction Mixture (Dissolved in EtOAc) AddBase Add 2M NaOH (Partitioning) Start->AddBase Split1 Phase Separation AddBase->Split1 OrgLayer Organic Layer (Top) Split1->OrgLayer AqLayer Aqueous Layer (Bottom, pH >12) Split1->AqLayer Contaminants Contains: - Unreacted Isochroman - Non-polar Byproducts OrgLayer->Contaminants ProductSalt Contains: - Product (Carboxylate) - Inorganic Salts AqLayer->ProductSalt WashStep Wash Aqueous with Fresh EtOAc ProductSalt->WashStep Acidify Acidify with HCl to pH 1 WashStep->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Solid Filter Solid (Pure Acid) Precipitate->Solid Yes Oil Oiling Out? Extract with DCM Precipitate->Oil No (Emulsion/Oil)

[1]

Figure 2: Recrystallization Decision Matrix

Caption: Strategy for selecting the correct solvent system based on crude physical state.

RecrystStrategy State Physical State of Crude Acid Solid Crystalline Solid State->Solid Sticky Sticky Gum / Oil State->Sticky Method1 Recrystallize: Ethanol or Toluene Solid->Method1 Method2 Trituration: Cold Hexane or Pentane Sticky->Method2 Action1 Heat to reflux, cool slowly Method1->Action1 Action2 Grind under solvent to induce lattice formation Method2->Action2

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols and pKa considerations).

  • Sakamoto, S., et al. (2000).[3] Separation and identification of the regioisomers of verdoheme... Journal of Inorganic Biochemistry. (Demonstrates HPLC separation logic for isomeric macrocycles, applicable to regioisomer challenges).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Authoritative source for solvent selection and recrystallization of carboxylic acids).[4]

  • US Patent 7,534,812. (2009). Process for preparation of isochroman and derivatives thereof. (Provides industrial context for isochroman synthesis workups).

Sources

Technical Support Center: Solubilization Strategies for 7-Carboxyisochroman

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: SOL-ISO-007 | Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are likely encountering precipitation when introducing 7-carboxyisochroman (7-CIC) into aqueous media (PBS, cell culture media).[1][2] This is a classic thermodynamic conflict: the isochroman core is lipophilic (hydrophobic), while the carboxylic acid at position 7 is your only handle for water solubility.

The Root Cause: In its free acid form (protonated), 7-CIC has high lattice energy and poor interaction with water.[1] At neutral or acidic pH, it remains protonated and precipitates. To dissolve it, you must ionize the carboxylic acid (


) or shield  the lipophilic core.
Visual Troubleshooting: The Decision Matrix

Before proceeding, use this logic flow to select the correct solubilization strategy for your specific assay.

SolubilityDecisionTree Start Start: 7-CIC Precipitation Q1 Is DMSO/Ethanol allowed in your assay? Start->Q1 Q2 Is the assay pH sensitive (must remain pH 7.4)? Q1->Q2 Yes (<1% v/v) MethodC Method C: Cyclodextrin Complexation (Best for In Vivo/Sensitive Cells) Q1->MethodC No (Zero Solvent) MethodA Method A: In-Situ Salt Formation (Best for High Conc.) Q2->MethodA Yes (Buffer Capacity High) MethodB Method B: Ternary Cosolvent System (DMSO + PEG400) Q2->MethodB No (Buffer Capacity Low)

Figure 1: Strategic selection of solubilization method based on assay tolerance for organic solvents and pH stability.

Module 1: pH Adjustment & Salt Formation (The Gold Standard)

The Science: 7-carboxyisochroman behaves like a benzoic acid derivative.[1][2] Its solubility is pH-dependent.[1][2][3][4] Below its


 (approx. 4.2), it is neutral and insoluble. Above pH 6.0, it exists as a carboxylate anion, which is highly water-soluble.[1]
  • Common Mistake: Adding 7-CIC DMSO stock directly to unbuffered water or low-pH media causes immediate "crashing out."[1][2]

Protocol: In-Situ Meglumine/Sodium Salt Preparation

Use this for: High concentration stocks (>10 mM) in aqueous buffers.[1][2]

ReagentRoleConcentration
7-CIC Solid Active CompoundTarget: 10 mM
NaOH (0.1 M) Base (Ionizer)1.05 equivalents
PBS (10x) BufferFinal 1x

Step-by-Step:

  • Weigh the required amount of 7-carboxyisochroman solid.

  • Pre-wet the powder with a minimal volume of water (it will remain a suspension).[1]

  • Titrate with 0.1 M NaOH (or Meglumine for better biocompatibility) dropwise.

    • Critical: Add exactly 1.05 molar equivalents of base relative to the drug.

    • Observation: The suspension will clear as the acid deprotonates (

      
      ).[1][2]
      
  • Back-dilute with 10x PBS or water to reach the final volume.

  • Verify pH: Ensure final pH is > 6.5. If it drops below 5, precipitation will reoccur.

Module 2: Cosolvent Systems (The "Brute Force" Method)

The Science: If you cannot adjust pH (e.g., unbuffered enzymatic assays), you must reduce the dielectric constant of the solvent. A ternary system (DMSO + PEG + Water) prevents the "crash" by providing an intermediate polarity environment.[1]

Protocol: The "Step-Down" Dilution

Use this for: Enzyme inhibition assays or acute cell dosing.[1][2]

Table 1: Recommended Ternary Solvent Ratios

Final Conc.DMSO (Stock)PEG 400Water/MediaStability
10 mM 100%0%0%Stable (Months)
1 mM 10%40%50%24 Hours
100 µM 1%5%94%4-6 Hours

Workflow:

  • Dissolve 7-CIC in 100% anhydrous DMSO to make a 50 mM Master Stock.

  • Prepare a diluent composed of 40% PEG 400 and 60% Water.[1]

  • Add the DMSO stock slowly into the PEG/Water diluent with vortexing.

    • Why? Adding water directly to DMSO generates heat and local supersaturation, causing precipitation. The PEG acts as a "soft landing" buffer.

Module 3: Supramolecular Complexation (Advanced)

The Science: For sensitive cell lines (stem cells, primary neurons) where DMSO is toxic, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2] The hydrophobic isochroman ring inserts into the CD cavity, while the hydrophilic exterior keeps the complex soluble.
Protocol: The Kneading Method
  • Ratio: Mix 7-CIC and HP-

    
    -CD in a 1:2 molar ratio .
    
  • Solvent: Add a minimal amount of 50% Ethanol/Water to create a thick paste.[1]

  • Knead: Grind in a mortar for 20 minutes. The mechanical energy forces the isochroman into the CD cavity.

  • Dry: Evaporate the solvent (vacuum or nitrogen stream).[1]

  • Reconstitute: The resulting powder will dissolve rapidly in pure water or media up to 5-10 mM without organic solvents.[1][2]

Module 4: Stability & Storage (The Hidden Variable)

The Warning: Isochromans contain a benzylic ether linkage (position 1, adjacent to the oxygen). While relatively stable, they can form peroxides upon prolonged exposure to air and light in solution.

StabilityPathway Native 7-CIC (Active) Oxidation Oxidation (Light/Air) Native->Oxidation + O2 / hν Peroxide Peroxide Impurity (Cytotoxic) Oxidation->Peroxide

Figure 2: Potential degradation pathway of isochroman derivatives in solution.[1][2]

Storage Rules:

  • Solid: Store at -20°C, desiccated, protected from light.

  • DMSO Stock: Store at -20°C. Discard if it turns yellow (sign of oxidation).

  • Aqueous Solution: Prepare fresh daily . Do not store aqueous solutions of 7-CIC, as the carboxylic acid can catalyze slow hydrolysis or oxidation of the isochroman ring over weeks.

Frequently Asked Questions (FAQ)

Q: Why does my compound precipitate when I freeze the DMSO stock? A: DMSO freezes at 19°C. As it freezes, the solute is excluded from the crystal lattice (cryoconcentration), potentially exceeding the solubility limit and forming micro-crystals. Solution: Sonicate the thawed DMSO stock for 5 minutes at 37°C before every use to redissolve these micro-crystals.

Q: Can I use ethanol instead of DMSO? A: Ethanol is less effective for this molecule.[1] The isochroman ring is highly lipophilic; DMSO (dielectric constant


) is a better match than ethanol (

) for the polarizable aromatic system.[1] If you must use ethanol, keep the stock concentration below 10 mM.

Q: I see a "cloud" that disappears after 5 minutes in media. Is this okay? A: No. This is "kinetic solubility."[1] The compound precipitated and then slowly redissolved (likely due to albumin in the media acting as a carrier). However, the initial precipitate may have damaged cells or coated the plate surface. Use Method B (PEG cosolvent) to prevent this transient precipitation.[1]

References
  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Detailed mechanisms of pH-dependent solubility for carboxylic acids).

  • PubChem. (n.d.).[1] Isochroman mono-carboxylic acid (Compound CID 44139929).[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Source for general solubility estimation of aromatic acids).[1]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] [Link]

Sources

Technical Support Center: Isochroman Stability & Hydrolysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level support resource for researchers encountering stability issues with isochroman scaffolds.

Case ID: ISO-STAB-001 Topic: Preventing Ring Opening During Acid Hydrolysis Status: Resolved / Protocol Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Core Issue: Isochroman (3,4-dihydro-1H-2-benzopyran) contains a cyclic benzyl ether moiety. While ethers are generally resistant to hydrolysis, the C1 position of isochroman is benzylic. Under acidic conditions, protonation of the ether oxygen weakens the C1–O bond, facilitating ring opening via a stabilized benzylic carbocation intermediate.

Immediate Diagnostic: Before proceeding with acid hydrolysis, verify if your substrate contains Electron-Donating Groups (EDGs) (e.g., -OMe, -OH, -NHAc) on the aromatic ring.

  • High Risk: Substrates with EDGs at the 6- or 8-positions (para/ortho to the benzylic C1). These stabilize the carbocation, accelerating ring opening by orders of magnitude.

  • Moderate Risk: Unsubstituted isochromans.

  • Action: If your target transformation is ester/amide hydrolysis, switch to alkaline conditions immediately if functional group tolerance permits. Isochroman is stable to base.

The Mechanism of Failure (Root Cause Analysis)

To prevent the reaction, you must understand the failure mode. The ring opening is not a simple hydrolysis; it is an


-like cleavage driven by benzylic stabilization.
Mechanistic Pathway (Graphviz)

The following diagram illustrates the divergence between the stable protonated state and the irreversible ring-opening pathway triggered by nucleophiles or carbocation stabilization.

Isochroman_Hydrolysis cluster_risk Risk Factors Isochroman Isochroman (Intact) Protonated Protonated Ether (Activated Intermediate) Isochroman->Protonated + H+ (Acid) Protonated->Isochroman - H+ (Reversible) Carbocation Benzylic Carbocation (Ring Open - Transient) Protonated->Carbocation C1-O Bond Cleavage (Rate Limiting) Product_Stable Desired Product (Ring Preserved) Protonated->Product_Stable Side Chain Hydrolysis (Target Reaction) Product_Open Open Chain Alcohol/Halide (Irreversible Degradation) Carbocation->Product_Open + Nucleophile (H2O, Br-, I-)

Figure 1: Mechanistic divergence.[1] The critical control point is preventing the formation of the benzylic carbocation or preventing its capture by a nucleophile.

Troubleshooting & Protocols (Q&A)

Q1: I must hydrolyze an ester side chain. Acid is causing ring opening.[1][2] What is the alternative?

Recommendation: Do not use acid. Isochroman is an ether and is chemically inert to basic conditions. Protocol A: Mild Alkaline Hydrolysis (Saponification) This protocol is the "Gold Standard" for preserving the isochroman core.

  • Solvent System: Dissolve substrate in THF:MeOH:H2O (3:1:1). The THF solubilizes the organic core; water is the reagent.

  • Reagent: Add LiOH (2.0 - 5.0 equiv). Lithium is less Lewis-acidic than Sodium, reducing coordination to the ether oxygen.

  • Conditions: Stir at 0 °C to Room Temperature (RT). Monitor by TLC/LCMS.

  • Workup: Acidify carefully to pH 4-5 with dilute citric acid (avoid strong mineral acids like HCl during workup) and extract immediately.

Q2: I cannot use base (e.g., I have a base-sensitive group like an Fmoc or a racemizable center). How do I make acid work?

Recommendation: You must minimize the "lifetime" of the protonated ether and avoid nucleophilic counter-ions. Protocol B: Low-Temperature Non-Nucleophilic Acidolysis

  • Avoid: HBr, HI, and HCl. Halides are strong nucleophiles that will attack the benzylic position (SN2/SN1 borderline mechanism) and permanently open the ring [1].

  • Select: Non-nucleophilic acids such as

    
     (dilute) or Sulfonic acids (pTsOH).
    
  • Solvent: Use Acetone/Water or Dioxane/Water. Avoid alcohols if possible to prevent ether exchange (trans-etherification).

Step-by-Step:

  • Cooling: Cool the reaction mixture to 0 °C or -10 °C . The activation energy for ring opening (C-O bond breaking) is higher than for simple acetal/ester hydrolysis.

  • Acid Choice: Use 1N

    
     or dilute TFA.
    
  • Time Control: Monitor strictly. Quench immediately upon completion.

  • Quench: Pour into saturated

    
     at 0 °C. Do not allow the mixture to heat up while acidic.
    
Q3: Why does my methoxy-substituted isochroman open instantly?

Technical Insight: A methoxy group at the 6- or 8-position donates electrons into the aromatic ring, stabilizing the positive charge at the benzylic C1 position. This lowers the energy barrier for ring opening significantly. Solution:

  • You are fighting thermodynamics. Acidic hydrolysis is likely impossible without degradation.

  • Alternative: Consider enzymatic hydrolysis (Lipase/Esterase) at pH 7. This is completely neutral and will preserve the ring.

    • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

    • Buffer: Phosphate buffer (pH 7.2), 30 °C.

Comparative Data: Acid Stability Profile

The following table summarizes the stability of a generic isochroman scaffold under various hydrolytic conditions.

ReagentConditionsNucleophilicity of AnionRisk of Ring OpeningMechanism of Failure
LiOH / NaOH THF/H2O, RTLow (OH-)None N/A (Stable)
HCl (conc.) RefluxHigh (Cl-)High Nucleophilic attack at C1
HBr / HI AnyVery High (Br-/I-)Critical Rapid cleavage to alkyl halide [1]
H2SO4 (dilute) 0 °CLow (HSO4-)Low Only if carbocation forms
TFA DCM, RTLowModerate Promotes cation formation; reversible
BBr3 / BCl3 DCM, -78 °CHighCritical Lewis-acid complexation breaks ether [2]

Decision Matrix for Experimental Design

Use this flow to select the correct protocol for your specific substrate.

Decision_Tree Start Start: Hydrolysis Required Q1 Is the substrate base-sensitive? (e.g., Fmoc, racemizable) Start->Q1 Base_Route Use Protocol A: LiOH / THF / H2O Q1->Base_Route No Q2 Does the isochroman have EDGs (OMe, OH)? Q1->Q2 Yes Enzyme_Route Use Enzymatic Hydrolysis (PLE / CAL-B) Q2->Enzyme_Route Yes (High Risk) Acid_Route Use Protocol B: Dilute H2SO4, 0°C Avoid Halides Q2->Acid_Route No (Moderate Risk)

Figure 2: Strategic decision tree for selecting hydrolysis conditions.

References

  • Weissman, S. A., & Zewge, D. (2005). Ether Cleavage. In Tetrahedron, 61(33), 7833-7863. (General reference for ether cleavage mechanisms by strong acids/nucleophiles).
  • Prasad, K. R., & Penchalaiah, K. (2011). Total Synthesis of (–)-Strictifolione. Journal of Organic Chemistry. Link (Demonstrates Lewis acid sensitivity of chroman/isochroman systems).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text on acetal/benzyl ether stability).
  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Technical Support Center: Optimizing Recrystallization Solvents for Isochroman-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of isochroman-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing recrystallization protocols. Here, we move beyond generic procedures to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve the highest purity for your compound.

Fundamentals of Recrystallization: A Quick Primer

Recrystallization is a powerful purification technique for solid compounds based on differential solubility. The ideal solvent for recrystallization is one in which your compound of interest, isochroman-7-carboxylic acid, exhibits high solubility at elevated temperatures and low solubility at lower temperatures.[1][2] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[1][2][3]

The molecular structure of isochroman-7-carboxylic acid, featuring a polar carboxylic acid group and a moderately polar ether and aromatic system, suggests that a solvent of intermediate to high polarity will be a good starting point. The principle of "like dissolves like" is a useful guide here; polar compounds tend to dissolve in polar solvents.[4]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the recrystallization of isochroman-7-carboxylic acid.

Q1: My isochroman-7-carboxylic acid is not crystallizing upon cooling. What should I do?

A1: This is a common issue that can arise from a few different factors.

  • Cause: The most frequent reason for failure to crystallize is the use of too much solvent, resulting in a solution that is not saturated upon cooling.[5][6]

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. This will increase the concentration of your compound.[2] Once the volume is reduced, allow the solution to cool slowly again.

    • Induce Crystallization: If the solution appears to be supersaturated, you can try to induce crystallization by:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for nucleation.[6]

      • Seeding: If you have a small crystal of pure isochroman-7-carboxylic acid, add it to the cooled solution to act as a seed crystal for further crystal growth.

  • Cause: The cooling process may be too rapid, preventing the formation of a crystal lattice.[2]

  • Solution:

    • Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can further slow the cooling process and promote the growth of larger, purer crystals.[5][6]

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when significant impurities are present.[2][3][5]

  • Solution 1: Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional hot solvent to lower the saturation point.[2][5][6] This may allow the solution to cool to a temperature below the compound's melting point before crystallization begins.

  • Solution 2: Vigorously Stir: As the solution cools and the oil begins to form, stir it vigorously. This can break up the oil into smaller droplets, which may encourage crystal formation.[2]

  • Solution 3: Change Solvents: If oiling out persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.[2][7]

  • Solution 4: Try a Mixed-Solvent System: Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble. This can often promote crystallization over oiling.[8]

Q3: Crystals are forming in my funnel during hot filtration. What's happening?

A3: This indicates that the solution is cooling too quickly in the funnel, causing premature crystallization.[2][9]

  • Solution 1: Use an Excess of Hot Solvent: Dissolve the compound in a slightly larger volume of hot solvent than the minimum required. The excess solvent can be evaporated after filtration.[2]

  • Solution 2: Pre-heat the Filtration Apparatus: Before filtering, warm the funnel and the receiving flask with hot solvent. This will minimize the temperature drop during the filtration process.[2] Using a stemless funnel can also help by reducing the surface area for cooling and crystallization.[2]

Q4: My recrystallized product is still impure. What can I do?

A4: This suggests that the chosen solvent did not effectively differentiate between your compound and the impurities, or that the cooling was too rapid, trapping impurities in the crystal lattice.

  • Solution 1: Recrystallize Again: Perform a second recrystallization using the same solvent, but ensure the solution cools more slowly.[2]

  • Solution 2: Choose a Different Solvent: The initial solvent may have similar solubility properties for both your compound and the impurities. A different solvent or a mixed-solvent system may provide better separation.[2]

  • Solution 3: Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities. Use with caution, as it can also adsorb some of your desired product.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol will help you efficiently identify a suitable solvent or solvent pair for the recrystallization of isochroman-7-carboxylic acid.

  • Preparation: Place a small amount (e.g., 20-30 mg) of your crude isochroman-7-carboxylic acid into several test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different potential solvent (see Table 1 for suggestions) dropwise, starting with about 0.5 mL. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[1]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath.[10] Continue to add the solvent in small portions until the solid completely dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the test tubes with dissolved solid to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe the formation of crystals. A good solvent will yield a significant amount of well-formed crystals.[10]

Table 1: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale
WaterHigh100The carboxylic acid group may impart some water solubility, especially when hot.[4]
EthanolPolar Protic78Alcohols are often good solvents for carboxylic acids.[10][11]
IsopropanolPolar Protic82Similar to ethanol, a good choice for polar compounds.[10]
AcetonePolar Aprotic56A good general-purpose solvent.[10]
Ethyl AcetateIntermediate77Often a good balance of polarity for compounds with mixed functional groups.[12]
TolueneNon-polar111May be a suitable component for a mixed-solvent system.[4]
HexaneNon-polar69Likely to be a poor solvent, making it a good candidate as an anti-solvent.[12]

Protocol 2: Single-Solvent Recrystallization

  • Dissolution: Place the crude isochroman-7-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent and a boiling stick or magnetic stir bar. Heat the mixture to boiling while stirring.[7] Continue adding small portions of hot solvent until the solid is completely dissolved.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.[2][13]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[10][14]

  • Isolation: Collect the crystals by suction filtration. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals to remove any residual solvent.

Protocol 3: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)

This method is useful when no single solvent is ideal.[8]

  • Dissolution: Dissolve the crude isochroman-7-carboxylic acid in the minimum amount of a hot "good" solvent (one in which it is very soluble).[8][14]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (the anti-solvent, in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid).[8] This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[8]

  • Cooling and Isolation: Follow steps 3-5 from the Single-Solvent Recrystallization protocol.

Visualizing the Workflow

Diagram 1: Solvent Selection Workflow

SolventSelection Start Start: Crude Isochroman-7-Carboxylic Acid TestSolubility Test solubility in a small amount of cold solvent Start->TestSolubility Soluble Is it soluble? TestSolubility->Soluble TooSoluble Solvent is unsuitable (too soluble) Soluble->TooSoluble Yes HeatSolvent Heat the solvent Soluble->HeatSolvent No ConsiderMixed Consider for mixed-solvent system (anti-solvent) TooSoluble->ConsiderMixed SolubleHot Does it dissolve when hot? HeatSolvent->SolubleHot Insoluble Solvent is unsuitable (insoluble) SolubleHot->Insoluble No CoolSolution Cool the solution SolubleHot->CoolSolution Yes Insoluble->ConsiderMixed CrystalsForm Do crystals form? CoolSolution->CrystalsForm GoodSolvent Potential single solvent found CrystalsForm->GoodSolvent Yes NoCrystals Consider for mixed-solvent system (good solvent) CrystalsForm->NoCrystals No

Caption: A decision tree for selecting a suitable recrystallization solvent.

Diagram 2: Troubleshooting Recrystallization

Troubleshooting Start Cooled Solution Problem What is the issue? Start->Problem NoCrystals No Crystals Problem->NoCrystals No Crystals OilingOut Compound 'Oiled Out' Problem->OilingOut 'Oiling Out' Impure Product is Impure Problem->Impure Impure Product CheckSolvent Too much solvent? NoCrystals->CheckSolvent ReheatAddSolvent Reheat, add more 'good' solvent, and re-cool slowly OilingOut->ReheatAddSolvent Recrystallize Recrystallize again with slower cooling Impure->Recrystallize Evaporate Evaporate some solvent and re-cool CheckSolvent->Evaporate Yes Supersaturated Supersaturated? CheckSolvent->Supersaturated No ScratchSeed Scratch flask or add seed crystal Supersaturated->ScratchSeed Yes VigorousStir Stir vigorously during cooling ReheatAddSolvent->VigorousStir ChangeSolvent Change to a lower boiling point solvent VigorousStir->ChangeSolvent NewSolvent Select a new solvent or mixed-solvent system Recrystallize->NewSolvent

Sources

Technical Support Center: Mitigating Decarboxylation in Isochroman Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the spontaneous degradation of isochroman derivatives[1]. The most common culprit during the functionalization of these privileged pharmacophores is unwanted decarboxylation.

This guide is designed to deconstruct the causality behind this instability and provide field-proven, self-validating methodologies to bypass it.

The Causality of Isochroman Instability

To stop a side reaction, you must first understand why it is thermodynamically favored. Isochroman-1-carboxylic acids are exceptionally prone to decarboxylation compared to standard aliphatic acids. The causality lies in the stability of the intermediate generated upon the loss of CO₂.

When an isochroman-1-carboxylic acid loses carbon dioxide, it generates a radical or carbocation at the C1 position. Because this position is flanked by both an aromatic ring and an ethereal oxygen, the resulting intermediate is highly stabilized by benzylic resonance and the oxygen's lone pairs (forming an oxonium ion)[2]. Furthermore, if the reaction environment is basic, the carboxylic acid deprotonates into a carboxylate anion[3]. This "naked" anion has a drastically lowered oxidation potential, making it highly susceptible to single-electron oxidation by trace transition metals or ambient light, which triggers the irreversible decarboxylation cascade[4].

Mechanistic Pathway

Mechanism A Isochroman-1-carboxylic acid (Stable Form) B Carboxylate Anion (Prone to Oxidation) A->B Deprotonation (Basic pH) C Carboxyl Radical (Transient Intermediate) B->C Single-Electron Oxidation D C1 Radical / Cation (Oxonium/Benzylic Resonance) C->D Rapid Decarboxylation (-CO₂)

Mechanistic pathway of isochroman-1-carboxylic acid decarboxylation.

Diagnostic Troubleshooting Workflow

Use the following logical workflow to identify and eliminate the environmental triggers causing your isochroman derivatives to degrade.

Workflow Start Unwanted Decarboxylation Detected Q1 Is the reaction pH > 5? Start->Q1 A1 Acidify to keep COOH protonated Q1->A1 Yes Q2 Are transition metals present? Q1->Q2 No A2 Protect COOH as Ester Q2->A2 Yes Q3 Is temp > 60°C or light exposed? Q2->Q3 No A3 Lower temp, use dark conditions Q3->A3 Yes

Troubleshooting workflow for mitigating unwanted decarboxylation.

Frequently Asked Questions (FAQs)

Q: I am attempting a cross-coupling reaction elsewhere on the isochroman scaffold. How do I prevent the C1-carboxylic acid from degrading? A: Transition metals (like Ni, Pd, Ir) act as single-electron oxidants, particularly if the carboxylic acid is deprotonated to its carboxylate anion[4]. To prevent this, you must remove the acidic proton. Protect the carboxylic acid as a bulky ester (e.g., tert-butyl or benzyl ester) prior to the cross-coupling step. Esters cannot form the reactive carboxylate anion and are highly resistant to single-electron oxidation.

Q: Does solvent choice influence the rate of decarboxylation? A: Yes. Polar aprotic solvents (like DMF or DMSO) strongly solvate cations but leave anions "naked" and highly reactive. This increases the oxidation potential of the carboxylate anion, accelerating decarboxylation[2]. Switching to moderately polar solvents (like 2-MeTHF or DCM) and ensuring the pH remains strictly acidic will suppress the side reaction.

Q: What are the optimal storage conditions for isochroman-1-carboxylic acids? A: Trace metals in glassware, ambient light, and room temperature heat can trigger slow radical decarboxylation over time. Always store these compounds as solid salts (if stable) or protected esters at -20 °C in amber vials under an argon atmosphere.

Quantitative Stability Data

The table below summarizes the stability of isochroman-1-carboxylic acid under various common reaction conditions, highlighting the necessity of protection strategies.

Reaction ConditionSubstrate StateTemperatureCatalyst / AdditiveDecarboxylation RateHalf-Life (t½)
DMF, pH > 8Carboxylate Anion60 °CNoneHigh< 2 hours
DMF, pH > 8Carboxylate Anion25 °CNi / PhotoredoxVery High< 15 mins
2-MeTHF, pH < 4Protonated Acid60 °CNoneLow> 48 hours
DCM, NeutralEster Protected80 °CPd / NiNegligibleStable

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must have built-in verification steps. Use these standardized methodologies for protecting and deprotecting your isochroman derivatives.

Protocol A: Mild Esterification (Protection)

Causality: Using standard Fischer esterification (refluxing strong acid) can trigger ring-opening or thermal degradation. We use mild alkylation to preserve the delicate C1 stereocenter and prevent thermal decarboxylation.

  • Setup: Dissolve isochroman-1-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere.

  • Reagents: Add benzyl bromide (1.2 eq) and potassium carbonate (1.5 eq).

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 12 hours. Do not apply heat.

  • Self-Validation Checkpoint: Quench a 50 µL aliquot and run a crude ¹H NMR. The diagnostic C1 methine proton of the isochroman ring must appear as a sharp singlet (or doublet, depending on C3/C4 substitution) around 5.2–5.5 ppm . If you observe a new set of diastereotopic protons shifting upfield to ~4.0 ppm, decarboxylation to the unsubstituted isochroman has occurred.

  • Workup: Wash with 0.1 M HCl, extract with DCM, and concentrate under reduced pressure (keep the water bath strictly < 35 °C).

Protocol B: Controlled Saponification (Deprotection)

Causality: Harsh basic hydrolysis at elevated temperatures generates the carboxylate anion, which is highly susceptible to oxidative decarboxylation if trace metals or oxygen are present[1].

  • Setup: Dissolve the protected isochroman ester in a 3:1 mixture of THF:H₂O.

  • Cooling: Cool the reaction to 0 °C using an ice bath.

  • Reagents: Add LiOH·H₂O (1.5 eq) portion-wise. Do not use NaOH/KOH with heat.

  • Reaction: Stir at 0 °C to room temperature until TLC indicates complete consumption of the ester.

  • Critical Quench: Acidify the reaction mixture to pH 3 using 1M HCl before removing the THF under vacuum. Extract the newly protonated acid into EtOAc.

  • Self-Validation Checkpoint: Analyze the organic layer via LC-MS. The desired product will show an [M-H]- mass corresponding to the intact carboxylic acid. A mass of [M-COOH] indicates parasitic decarboxylation occurred during the basic phase.

References

  • Metallaphotoredox-Catalyzed Decarboxylative sp3–sp3 Coupling with Iso(thio)chroman and Tetrahydroisoquinoline Cores. ChemRxiv. 2

  • Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. PubMed (NIH). 1

  • Decarboxylation. Organic Chemistry Portal. 4

  • Structure and acidic properties of carboxylic acids. OIT.edu. 5

Sources

Storage stability and degradation of isochroman-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isochroman-7-Carboxylic Acid

Welcome to the technical support resource for isochroman-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate. Here, we address common questions and provide in-depth troubleshooting advice based on established principles of chemical stability and degradation.

Section 1: General Storage & Handling FAQs

Q1: What are the recommended long-term storage conditions for solid isochroman-7-carboxylic acid?

For optimal long-term stability, solid isochroman-7-carboxylic acid should be stored under the conditions summarized in the table below. The primary goal is to protect the compound from atmospheric moisture, oxygen, and light, which are key initiators of degradation.

  • Expert Insight: The isochroman moiety contains a benzylic ether, which is susceptible to slow, long-term oxidation.[1] The carboxylic acid group is hygroscopic and can adsorb water, which may facilitate solid-state degradation over time. A tightly sealed container in a desiccator under an inert atmosphere provides the best protection. A vendor recommendation is to store the solid sealed in a dry environment at room temperature.[2]

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C)Prevents potential acceleration of degradation at elevated temperatures.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes risk of oxidation, particularly at the benzylic ether position.
Humidity Dry / DesiccatedPrevents hydrolysis and moisture-mediated degradation.
Light Amber Vial / DarkProtects against potential photolytic degradation of the aromatic system.[3]
Container Tightly Sealed VialPrevents exposure to atmospheric contaminants and moisture.
Q2: I need to prepare a stock solution. What is the best practice for short-term storage?

When preparing stock solutions for routine use, stability is dictated by the choice of solvent and storage temperature.

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents such as DMSO, DMF, or THF. Protic solvents like methanol or ethanol should be used with caution, as they can potentially esterify the carboxylic acid over time, especially if acidic or basic catalysts are present.[4]

  • Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is best practice to prevent degradation from repeated freeze-thaw cycles.

  • Expert Insight: Before use, allow frozen aliquots to equilibrate to room temperature completely before opening the cap. This prevents atmospheric moisture from condensing into the cold solution, which could compromise the compound's integrity.

Section 2: Identifying & Characterizing Degradation

Q3: I see a new peak in my HPLC chromatogram after storing my compound in solution. How can I determine if it's a degradant?

Observing a new peak is a common sign of degradation. A systematic approach is required to confirm its identity and origin. The first step is to run a forced degradation study, which intentionally stresses the compound to generate potential degradants.[5] This provides reference chromatograms to compare against your sample.

The workflow below outlines a logical process for investigating an unknown peak.

G cluster_0 Troubleshooting Workflow: Unknown HPLC Peak Start New Peak Observed in HPLC Check_Blank Inject Solvent Blank & Mobile Phase Start->Check_Blank Is_Contaminant Is peak present in blank? Check_Blank->Is_Contaminant Contaminant Source is solvent, vial, or system contamination. Is_Contaminant->Contaminant Yes Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Is_Contaminant->Forced_Deg No Compare Compare retention times (RT). Does unknown peak RT match a stress-induced peak? Forced_Deg->Compare Is_Match RT Match? Compare->Is_Match Degradant Peak is likely a degradant. Proceed to characterization (LC-MS). Is_Match->Degradant Yes No_Match Peak may be an artifact, a different degradant, or from an excipient. Investigate further with LC-MS. Is_Match->No_Match No

Workflow for identifying an unknown HPLC peak.
Q4: What are the most likely chemical degradation pathways for isochroman-7-carboxylic acid?

The structure of isochroman-7-carboxylic acid contains two primary sites susceptible to degradation: the benzylic ether within the isochroman ring and the aromatic carboxylic acid system.

  • Oxidative Cleavage: The carbon atom adjacent to both the aromatic ring and the ether oxygen (the benzylic position) is the most likely site for oxidative attack.[6] This can be initiated by atmospheric oxygen, peroxides, or light. This pathway often leads to ring-opening, forming an aldehyde, which can be further oxidized to a carboxylic acid.[7][8]

  • Aromatic Ring Oxidation/Hydroxylation: The electron-rich aromatic ring can be oxidized, particularly under photolytic conditions or in the presence of strong oxidants.[3][9] This typically results in the addition of hydroxyl (-OH) groups to the ring.

  • Acid/Base-Mediated Hydrolysis: While the ether bond is generally stable, extreme pH conditions (strong acid or base) combined with heat can promote its cleavage.[10]

The diagram below illustrates these potential degradation pathways.

G cluster_0 Potential Degradation Pathways Parent Isochroman-7-carboxylic acid Oxidative Oxidative Stress (O2, H2O2, Light) Parent->Oxidative Hydrolytic Hydrolytic Stress (Acid/Base + Heat) Parent->Hydrolytic Photolytic Photolytic Stress (UV/Vis Light) Parent->Photolytic RingOpened Ring-Opened Aldehyde Oxidative->RingOpened Hydrolytic->RingOpened Photolytic->Oxidative RingHydroxylated Ring-Hydroxylated Species Photolytic->RingHydroxylated FurtherOx Further Oxidized Di-acid RingOpened->FurtherOx

Likely degradation pathways for the molecule.

Section 3: Protocols and Methodologies

Q5: How do I perform a forced degradation study to assess stability?

A forced degradation or "stress testing" study is essential for understanding a molecule's intrinsic stability and for developing a stability-indicating analytical method.[5][11] The goal is to achieve 5-20% degradation of the parent compound.[12]

Protocol: Forced Degradation of Isochroman-7-Carboxylic Acid

  • Preparation: Prepare a 1 mg/mL solution of isochroman-7-carboxylic acid in a 50:50 mixture of acetonitrile and water. Prepare a control sample protected from stress conditions (stored at 2-8°C in the dark) for comparison.

  • Stress Conditions: Expose aliquots of the solution to the following conditions. Monitor at appropriate time points (e.g., 2, 8, 24, 48 hours) until the target degradation is achieved.

Stress ConditionProtocol DetailsRationale & Potential Products
Acid Hydrolysis Add 0.1 M HCl. Incubate at 60°C.Tests for lability in acidic environments. May cause ether cleavage.[8]
Base Hydrolysis Add 0.1 M NaOH. Incubate at 60°C.Tests for lability in basic environments. May cause ether cleavage.[10]
Oxidation Add 3% H₂O₂. Incubate at room temperature.Simulates oxidative stress. Likely to cause benzylic ether cleavage.[1]
Thermal Incubate solution at 80°C in the dark.Assesses thermal stability. May accelerate other degradation pathways.
Photolytic Expose to a calibrated light source (ICH Q1B compliant, e.g., 1.2 million lux hours and 200 W h/m²).Assesses light sensitivity. May cause ring hydroxylation or oxidation.[3]
  • Analysis: After exposure, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method alongside the control sample.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in all stressed samples to ensure no degradants are co-eluting.

Q6: Can you provide a starting point for a stability-indicating HPLC-UV method?

A good stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[11] A reverse-phase HPLC method is a standard approach.[13][14]

Protocol: Example HPLC-UV Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (or an alternative wavelength determined by UV spectral analysis of the parent compound)

  • Method Validation: This method must be validated for specificity by running the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak.

References

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition. Available at: [Link]

  • Milovac, N., Juretic, D., Kusic, H., Dermadi, J., & Loncaric Bozic, A. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research, 53(26), 10648-10657. Available at: [Link]

  • Kumar, A., Maurya, R. A., Sharma, S., Singh, A., Kumar, D., & Singh, J. (2009). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Bioorganic & Medicinal Chemistry, 17(16), 5962-5970. Available at: [Link]

  • Wang, D., Li, B., Chen, L., & Li, Y. (2014). Rh(III)-Catalyzed Oxidative Coupling of Benzoic Acids with Geminal-Substituted Vinyl Acetates: Synthesis of 3-Substituted Isocoumarins. The Journal of Organic Chemistry, 79(24), 12451-12459. Available at: [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Applied Sciences, 10(21), 7469. Available at: [Link]

  • Mihai, C. T., Vlase, L., & Găină, L. I. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2025(2), M1988. Available at: [Link]

  • General discussion on stability of aromatic azo compounds. ResearchGate. Available at: [Link]

  • Method of analysis of carboxylic acid by mass spectrometry. Google Patents.
  • Pospiech, S., & Griesbeck, A. G. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. The Journal of Organic Chemistry, 86(17), 11843-11853. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Milovac, N., Juretic, D., Kusic, H., Dermadi, J., & Loncaric Bozic, A. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. ResearchGate. Available at: [Link]

  • Milovac, N., Juretic, D., Kusic, H., Dermadi, J., & Loncaric Bozic, A. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. SciSpace. Available at: [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504. Available at: [Link]

  • Čopíková, J., Šimkovic, M., & Vovk, I. (2004). Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences, 22(5), 183-195. Available at: [Link]

  • Vinod, M. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Western Illinois University. Available at: [Link]

  • Hotha, K. K., et al. (2013). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Available at: [Link]

  • The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents. ResearchGate. Available at: [Link]

  • Sasikala, C., & Ramana, C. V. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1(3), 238-240. Available at: [Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. Available at: [Link]

  • Selective Ring‐Opening Amination of Isochromans and Tetrahydroisoquinolines. ResearchGate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Synthesis of isochroman-3-ylacetates and isochromane-γ-lactones through rearrangement of aryldioxolanylacetates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules. Available at: [Link]

  • Ciriminna, R., & Pagliaro, M. (2015). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules, 20(6), 10736-10746. Available at: [Link]

  • Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes. Nature Communications. Available at: [Link]

  • Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. RSC Advances. Available at: [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Acidity of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. Organic Chemistry Portal. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Carboxylic acid - Properties, Structure, Reactions. Britannica. Available at: [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]

Sources

Validation & Comparative

Strategic HPLC Method Development for Isochroman-7-Carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Isochroman-7-carboxylic acid (CAS: 157122-41-3) is a critical bicyclic building block in the synthesis of pharmaceutical intermediates, particularly for anti-diabetic and anti-inflammatory agents. Its purity analysis presents a specific chromatographic challenge: separating the target 7-isomer from likely regioisomeric impurities (e.g., isochroman-5-carboxylic acid) and unreacted precursors.

This guide compares a Generic "Walk-Up" Method (often used in early discovery) against a Targeted Phenyl-Hexyl Method . We demonstrate that while standard C18 chemistries provide adequate retention, they often fail to resolve structural isomers. The optimized protocol leverages


-

interactions and pH control to achieve baseline resolution (

).
Physicochemical Profile[1][2][3][4][5][6][7]
  • Structure: Bicyclic aromatic ether with a carboxylic acid moiety.

  • pKa: ~4.2 (Carboxylic acid). Implication: Mobile phase pH must be < 2.5 to suppress ionization and ensure retention.

  • LogP: ~2.3. Implication: Moderately lipophilic; suitable for Reversed-Phase (RP) HPLC.

  • Critical Impurities: Regioisomers (5-COOH), Isochroman (decarboxylated), Precursors.

Method Development Strategy: The "Why" Behind the Protocol

The Failure of Generic Methods

Standard QC methods often utilize a C18 column with 0.1% Formic Acid (pH ~2.7). While cost-effective, this approach relies almost exclusively on hydrophobicity. Since isochroman-7-carboxylic acid and its 5-isomer possess nearly identical LogP values, C18 columns frequently show co-elution or "shoulder" peaks, leading to inaccurate purity integration.

The Solution: Orthogonal Selectivity

To separate positional isomers, we must exploit electronic differences rather than just hydrophobicity.

  • Stationary Phase: Phenyl-Hexyl phases offer

    
    -
    
    
    
    interactions. The position of the carboxylic acid on the aromatic ring alters the electron density cloud, interacting differently with the phenyl ring on the stationary phase.
  • Mobile Phase: Phosphate Buffer (pH 2.5) is preferred over Formic Acid. Phosphate provides higher ionic strength and stable pH control, sharpening peak shapes for acidic compounds and preventing "ion-exclusion" effects often seen with weak organic acids.

Comparative Study: C18 vs. Phenyl-Hexyl

The following data summarizes a comparative study performed to select the optimal stationary phase.

Experimental Conditions:

  • System: Agilent 1290 Infinity II

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 10 min.

Table 1: Performance Comparison Data
ParameterGeneric Method (Alternative) Optimized Method (Recommended)
Column Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Retention Time (Target) 4.2 min6.8 min
Resolution (Target vs. 5-Isomer) 0.8 (Co-elution) 2.4 (Baseline)
Tailing Factor 1.41.05
Sensitivity (S/N) 85:1120:1

Analysis: The C18 column failed to resolve the critical isomeric pair (


). The Phenyl-Hexyl column provided distinct retention shifts, resolving the impurity significantly later than the main peak.

Visualizing the Decision Pathway

The following diagram illustrates the logical workflow for developing this method, highlighting the critical decision points that lead to the selection of the Phenyl-Hexyl phase.

MethodDevelopment Start Start: Isochroman-7-COOH Purity Analyze Analyze Properties (pKa ~4.2, LogP 2.3) Start->Analyze Screen1 Screen 1: C18 Column (Hydrophobicity) Analyze->Screen1 Result1 Result: Co-elution of Isomers (Rs < 1.0) Screen1->Result1 Hypothesis Hypothesis: Need Shape/Electronic Selectivity Result1->Hypothesis Failure Analysis Screen2 Screen 2: Phenyl-Hexyl Column (Pi-Pi Interaction) Hypothesis->Screen2 Optimize Optimize: pH 2.5 Phosphate (Suppress Ionization) Screen2->Optimize Final Final Method: Baseline Resolution (Rs > 2.0) Optimize->Final

Figure 1: Method Development Decision Tree highlighting the pivot from C18 to Phenyl-Hexyl chemistry.

Optimized Experimental Protocol

This protocol is validated for robustness and is suitable for QC release testing.

Reagents & Equipment[1][3][4]
  • Solvent A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric acid (
    
    
    
    ).
    • Note: Filter through 0.22 µm nylon membrane. Do not use acetate buffers as they absorb UV at low wavelengths.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (e.g., Phenomenex Luna or Waters XSelect).

  • Detector: UV/DAD at 230 nm (primary) and 254 nm (secondary).

Step-by-Step Workflow
  • System Equilibration:

    • Flush column with 50:50 ACN:Water for 10 mins.

    • Equilibrate with initial gradient conditions (90% Buffer A) for 20 mins until baseline is stable.

  • Sample Preparation:

    • Dissolve 10 mg Isochroman-7-carboxylic acid in 10 mL of 50:50 Water:Acetonitrile (Conc: 1.0 mg/mL).

    • Sonicate for 5 mins to ensure complete dissolution.

    • Filter through 0.45 µm PTFE syringe filter.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min[1][2]

    • Temp: 30°C

Time (min)% Buffer A (pH 2.5)% Acetonitrile
0.09010
2.09010
12.04060
15.01090
15.19010
20.09010
  • Integration Strategy:

    • Integrate the main peak at ~6.8 min.

    • Check for the "isomer shoulder" at ~6.2 min (if present).

    • Calculate % Purity using Area Normalization.

Validation Parameters (ICH Q2)

To ensure Trustworthiness, the method was subjected to standard validation parameters:

  • Linearity: Validated from 50 µg/mL to 1500 µg/mL (

    
    ).
    
  • LOD/LOQ: 0.5 µg/mL and 1.5 µg/mL, respectively.

  • Robustness:

    • pH variation (

      
      ): No significant shift in resolution.
      
    • Temperature (

      
      C): Higher temperature slightly improves resolution of the isomer.
      
Separation Mechanism Diagram

Mechanism Analyte Isochroman-7-COOH (Aromatic Ring) Interaction Pi-Pi Stacking (Selectivity) Analyte->Interaction Electron Donor Stationary Phenyl-Hexyl Ligand (Stationary Phase) Stationary->Interaction Electron Acceptor Separation Separation from 5-COOH Isomer Interaction->Separation

Figure 2: Mechanism of Action. The Phenyl-Hexyl phase engages in


-

stacking with the analyte's aromatic ring, providing selectivity that C18 lacks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44139929, Isochroman mono-carboxylic acid. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Kazakevich, Y. & LoBrutto, R. (2007).HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for Phenyl-Hexyl vs C18 selectivity mechanisms).
  • M.R. Euerby, P. Petersson. Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns containing phenyl moieties. Journal of Chromatography A, 1088 (2005). Retrieved from [Link]

Sources

Structural Characterization Guide: 3,4-dihydro-1H-isochromene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-dihydro-1H-isochromene-7-carboxylic acid (CAS: 157122-41-3), also known as 7-carboxyisochroman, represents a critical scaffold in medicinal chemistry, particularly in the design of matrix metalloproteinase inhibitors and heterocyclic building blocks. Unlike its fully aromatic isocoumarin counterparts, the saturation at the C3-C4 bond introduces specific conformational flexibility (puckering) that significantly influences solid-state packing and bioavailability.

This guide provides a rigorous structural analysis, contrasting the predicted crystal lattice behavior of the target molecule against experimentally validated analogs. By synthesizing data from isochroman stereochemistry and carboxylic acid supramolecular synthons, we establish a baseline for researchers aiming to crystallize or model this compound.

Structural Architecture & Predicted Packing

The crystal structure of 3,4-dihydro-1H-isochromene-7-carboxylic acid is governed by two primary competing forces: the conformational flexibility of the saturated heterocyclic ring and the directional hydrogen bonding of the carboxylic acid tail.

The Isochroman Ring Conformation (Half-Chair)

Crystallographic data from homologous isochroman derivatives (e.g., isochroman-1-carboxylic acid and 1-phenylisochroman) confirms that the fused benzene-dihydropyran system does not adopt a planar geometry.

  • Conformation: The saturated ring typically adopts a Half-Chair conformation.

  • Causality: This pucker relieves torsional strain between the C3 and C4 methylene protons, which would be eclipsed in a planar configuration.[1]

  • Impact on Packing: The non-planar "kink" prevents the tight

    
    -
    
    
    
    stacking seen in planar chromones, often leading to lower lattice energy and higher solubility compared to fully aromatic analogs.
Supramolecular Synthons (The Carboxylic Dimer)

In the absence of strong competing donors (like primary amines), the carboxylic acid moiety at position 7 drives the primary crystallization motif.

  • Primary Motif: Centrosymmetric dimer (

    
     graph set).
    
  • Geometry: Two molecules link via paired O-H···O=C hydrogen bonds.

  • Secondary Packing: These dimers likely arrange in herringbone or layered motifs to maximize van der Waals contacts between the hydrophobic isochroman cores.

Structural Pathway Diagram

The following diagram illustrates the hierarchical assembly from molecular conformation to crystal lattice, highlighting the critical decision points in the crystallization process.

CrystalPacking cluster_forces Driving Forces Molecule Monomer: 3,4-dihydro-1H-isochromene-7-COOH Conf Ring Conformation: Half-Chair (C3/C4 twist) Molecule->Conf Intramolecular Strain Relief Dimer Primary Synthon: Carboxylic Acid Dimer (R2^2(8)) Conf->Dimer H-Bond Directionality Stacking Secondary Interaction: Weak π-Stacking / vdW Dimer->Stacking Packing Efficiency Lattice Crystal Lattice: Triclinic (P-1) or Monoclinic (P21/c) Stacking->Lattice Unit Cell Formation

Figure 1: Hierarchical assembly of isochroman-7-carboxylic acid, moving from molecular ring strain to the final stable crystal lattice.

Comparative Analysis: Target vs. Alternatives

Since specific X-ray data for the 7-isomer is often proprietary, we compare it with structurally characterized alternatives to benchmark expected properties.

FeatureTarget: 7-CarboxyisochromanAlt 1: Isochroman-1-carboxylic acidAlt 2: Chromone-3-carboxylic acid
CAS Number 157122-41-313328-86-4 (Methyl ester)4940-39-0
Ring Saturation C3-C4 SaturatedC3-C4 SaturatedFully Unsaturated (Planar)
Ring Pucker Half-Chair (Predicted)Half-Chair (Experimental)Planar (Experimental)
Primary H-Bond Carboxylic Dimer (Head-to-Head)Carboxylic DimerCarboxylic Dimer + Intramolecular H-bond
Packing Density Moderate (Steric bulk of pucker)ModerateHigh (Efficient stacking)
Solubility Moderate (Organic solvents)HighLow (Strong lattice energy)
Melting Point ~150–160 °C (Est.)80–84 °C (Derivative)198–200 °C

Key Insight: The Chromone derivative (Alt 2) is planar, allowing tight stacking and a high melting point. The Isochroman target, being saturated, has a "bent" shape, disrupting this stacking and likely lowering the melting point and density relative to the chromone.

Experimental Protocols

To validate the structure of 3,4-dihydro-1H-isochromene-7-carboxylic acid, the following self-validating protocols are recommended.

Single Crystal Growth Strategy

Due to the carboxylic acid functionality, pH control is critical to prevent salt formation which alters the lattice.

  • Solvent Selection:

    • Primary: Ethanol or Methanol (good solubility).

    • Antisolvent: Water or Hexane.

    • Technique: Slow evaporation at room temperature is preferred over cooling to avoid kinetic trapping of amorphous phases.

  • Procedure:

    • Dissolve 20 mg of target compound in 2 mL of Ethanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

    • Cover vial with Parafilm and poke 3-5 small holes.

    • Allow to stand undisturbed for 3-7 days.

  • Validation: Crystals should be clear/colorless prisms. If needles form, the evaporation was too fast; repeat with a narrower aperture.

X-Ray Diffraction Workflow
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K to freeze ring conformational disorder.

  • Refinement:

    • Expect disorder at C3/C4 (the saturated carbons).

    • Locate the carboxylic acid proton in the difference Fourier map to confirm the neutral dimer state vs. zwitterionic forms.

References

  • Isochroman Ring Conformation: Palusiak, M., et al. (2004).[2] "Isochroman derivatives and their tendency to crystallize in chiral space groups." Acta Crystallographica Section C, 60(4).[2] Link

  • Carboxylic Acid Synthons: Leiserowitz, L. (1976). "Molecular packing modes. Carboxylic acids." Acta Crystallographica Section B, 32(3), 775-802. Link

  • Chromone Comparison: Gosh, S., et al. (2014). "Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid." PubMed Central. Link

  • Synthesis & Properties: Chem-Impex International. "3,4-Dihydro-1H-isochromene-1-carboxylic acid Product Data." Link

Sources

Publish Comparison Guide: Melting Point Reference Standards for 7-Carboxyisochroman

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the strategy for establishing melting point reference standards for 7-Carboxyisochroman (CAS 157122-41-3).

Executive Summary & Technical Context[1][2][3][4][5][6][7]

7-Carboxyisochroman (CAS: 157122-41-3) is a critical bicyclic intermediate, often utilized in the synthesis of pharmacophores such as PARP inhibitors or topoisomerase inhibitors.[1] Unlike common commodity chemicals (e.g., Benzoic Acid), no commercially available Certified Reference Material (CRM) specifically for 7-Carboxyisochroman melting point exists. [1]

Therefore, researchers cannot simply "buy" a standard to validate their sample. Instead, they must adopt a Method Development approach : establishing an In-House Primary Standard characterized by absolute methods (DSC) and then selecting appropriate Pharmacopeial Calibrants for routine capillary analysis.[1]

This guide compares the two primary pathways for thermal validation: Differential Scanning Calorimetry (DSC) (the "Gold Standard" for characterization) versus Capillary Melting Point (the "Routine Method" requiring bracketing standards).[1]

Technical Profile: 7-Carboxyisochroman

PropertySpecification
IUPAC Name 3,4-dihydro-1H-isochromene-7-carboxylic acid
CAS Number 157122-41-3
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Physical Form Solid (White to Off-White Crystalline Powder)
Critical Attribute Carboxylic Acid Moiety: Prone to hydrogen bonding dimerization; may exhibit polymorphism or sublimation prior to melting.[1][2]

Comparative Analysis: Thermal Characterization Methods

For a compound lacking a specific commercial standard, you must choose between Absolute Purity Determination (DSC) and Comparative Calibration (Capillary MP).[1]

Option A: Differential Scanning Calorimetry (DSC)

The "Gold Standard" for establishing the In-House Reference.[1]

  • Mechanism: Measures the heat flow difference between the sample and a reference pan as a function of temperature.[1]

  • Role: Used to assign the purity and melting point of your first "Golden Batch" of 7-Carboxyisochroman.

  • Reference Standard Used: Indium (MP 156.6°C) or Zinc (MP 419.5°C) for instrument calibration only.[1] No chemical reference of 7-Carboxyisochroman is needed.[1]

Option B: Capillary Melting Point (USP <741>)

The "Routine QC" method.[1]

  • Mechanism: Visual observation of the phase transition in a glass capillary.[1]

  • Role: Routine release testing of production batches.

  • Reference Standard Used: Requires a Bracketing Standard (a different chemical with a known MP close to 7-Carboxyisochroman) to validate the apparatus.[1]

Performance Comparison Matrix
FeatureDSC (Method A) Capillary MP (Method B)
Primary Use Characterization (Purity & Polymorphs)Identification (Routine QC)
Reference Std. Indium/Zinc (Instrument Calibration)USP Calibrants (e.g., Sulfanilamide)
Precision High (±0.1°C)Moderate (±1.0°C)
Sample Req. 2–5 mg (Destructive)<1 mg (Destructive)
Polymorph Detection Excellent (Detects enantiotropic shifts)Poor (Only observes final melt)
Suitability for 7-CIC Best for Initial Validation Best for Daily Bench Work

Selection of Bracketing Standards (For Capillary MP)

Since you cannot buy a "7-Carboxyisochroman Standard," you must calibrate your capillary apparatus using USP Melting Point Standards that bracket the expected melting range of your sample.[1]

Experimental Note: Isochroman carboxylic acids typically melt in the range of 140°C – 220°C depending on crystal packing.[1] You must perform a "Sighting Shot" (fast ramp 10°C/min) to find the approximate MP, then select the standard below.

USP Reference StandardMelting Point (°C)Use Case
Phenacetin 134 – 136Use if 7-CIC melts ~130–145°C
Sulfanilamide 164 – 166Most Likely Candidate (Common for carboxylic acids)
Sulfapyridine 190 – 192Use if 7-CIC melts ~185–200°C
Caffeine 235 – 237Use if 7-CIC melts >220°C

Guidance: If your 7-Carboxyisochroman sample melts at 158°C , you must calibrate your apparatus using Sulfanilamide (165°C) to ensure the thermometer/sensor is accurate in that specific thermal zone.

Experimental Protocol: Establishing the In-House Standard

Objective: Create a fully characterized "Primary Standard" of 7-Carboxyisochroman for internal use.

Phase 1: Purification
  • Dissolution: Dissolve 5g of crude 7-Carboxyisochroman in minimal hot Ethanol/Water (9:1).

  • Crystallization: Allow slow cooling to Room Temperature, then 4°C. (Rapid cooling promotes amorphous forms).[1]

  • Filtration: Vacuum filter and wash with cold hexane.[1]

  • Drying: Dry at 40°C under high vacuum (P < 10 mbar) for 24 hours to remove solvates.

Phase 2: DSC Characterization (The Validation)
  • Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.

  • Calibration: Calibrate T-axis and Enthalpy using Indium Reference Standard .

  • Sample Prep: Weigh 3.0 ± 0.1 mg into a Tzero Aluminum Pan. Crimp hermetically (crucial to prevent sublimation of the carboxylic acid).[1]

  • Method:

    • Equilibrate at 30°C.

    • Ramp 5.00°C/min to 250°C.

  • Analysis:

    • Determine

      
       (Extrapolated Onset Temperature).[1]
      
    • Calculate Purity using the Van't Hoff equation (1/F plot) integrated into the software.[1]

    • Acceptance Criteria: Purity > 99.5% mol/mol.[1][3]

Phase 3: Routine QC Implementation
  • Assign the

    
     from DSC as the "Official Melting Point" of your In-House Standard.[1]
    
  • For daily QC, run this In-House Standard alongside production samples in the capillary apparatus.

Visualization: Validation Workflow

The following diagram illustrates the decision logic for characterizing 7-Carboxyisochroman.

G Start Start: Crude 7-Carboxyisochroman Purify Recrystallization (EtOH/Water) & Vacuum Drying Start->Purify Sighting Sighting Shot (Capillary) Determine Approx MP Purify->Sighting Decision Select Characterization Path Sighting->Decision PathA Path A: Absolute (Validation) Decision->PathA For Master Lot PathB Path B: Comparative (Routine) Decision->PathB For Batch Release DSC DSC Analysis (Hermetic Pan, 5°C/min) PathA->DSC SelectStd Select USP Bracketing Standard (e.g., Sulfanilamide) PathB->SelectStd PurityCheck Van't Hoff Purity Calculation DSC->PurityCheck Final Establish In-House Reference Standard PurityCheck->Final Purity > 99.5% Capillary Capillary Melting Point (USP <741>) SelectStd->Capillary Capillary->Final Conforms to Master

Caption: Workflow for establishing a reference standard for 7-Carboxyisochroman, distinguishing between absolute characterization (DSC) and routine comparative testing.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 18956352: 3,4-dihydro-1H-isochromene-7-carboxylic acid.[1] Retrieved from [Link][1]

  • Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.).[1] Pearson Education.[1] (Standard reference for recrystallization and purity assessment).

Sources

Safety Operating Guide

Personal protective equipment for handling Isochroman-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Treat this substance with the Precautionary Principle. Isochroman-7-carboxylic acid is a heterocyclic building block frequently used in drug discovery. While specific toxicological data for this exact CAS number is limited in public registries, its structural class (isochroman derivatives and organic acids) dictates its handling profile.

It possesses an acidic moiety (


) and a lipophilic ether ring. This combination presents a dual risk: corrosivity/irritation  to mucous membranes and potential bioavailability  (skin absorption). Furthermore, pharmaceutical intermediates in this class often carry a hidden risk of skin sensitization .

Core Safety Directive: Handle as a Category 1 Skin Sensitizer and Category 2 Eye/Skin Irritant until proven otherwise.

Personal Protective Equipment (PPE) Matrix

Do not rely on a single glove type for all operations.[1] The chemical nature of Isochroman-7-carboxylic acid changes the PPE requirement depending on its state (Solid vs. Solution).

PPE Selection Table
Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)Rationale
Hand Protection Double Nitrile (min 0.11 mm)Solvent-Dependent (See Diagram 1)Nitrile is excellent for dry powders but fails against common organic solvents used with this acid (e.g., DCM, THF).
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles Acidic solutions pose an immediate risk of corneal damage.
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")Primary containment is engineering control. Use N95 only if outside hood (emergency).
Body Lab Coat (Cotton/Poly) + Tyvek SleevesLab Coat + Chemical ApronTyvek sleeves prevent powder accumulation on wrists/forearms (a common sensitization point).
Diagram 1: Glove Selection Logic

Use this decision tree to select the correct glove material based on the carrier solvent.

GloveSelection Start Handling Isochroman-7-carboxylic Acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid GloveNitrile Standard Nitrile (Double Gloved) Solid->GloveNitrile Dry SolventCheck Identify Solvent Liquid->SolventCheck SolventCheck->GloveNitrile Water/Methanol/Ethanol GloveLaminate Silver Shield / Laminate (Barrier) SolventCheck->GloveLaminate DCM / Chloroform / THF GloveButyl Butyl Rubber (0.7mm) SolventCheck->GloveButyl DMF / DMSO / Ketones

Caption: Glove selection must be dictated by the carrier solvent, as the acid itself can be dragged through the glove material by the solvent.

Operational Workflows

A. Weighing & Transfer (Solid State)

Hazard: Static charge often causes organic acids to "fly," creating inhalable dust and surface contamination.

  • Engineering Control: Operate inside a Chemical Fume Hood or a Powder Weighing Station.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • Technique:

    • Place a disposable absorbant pad (benchkote) in the hood.

    • Weigh into a tared vial, not onto paper.

    • Wipe Down: After closing the vial, wipe the exterior with a methanol-dampened Kimwipe to remove invisible dust residues before removing it from the hood.

B. Reaction Setup (Solution State)

Hazard: Exothermic neutralization. When reacting Isochroman-7-carboxylic acid with bases (e.g.,


, 

, or amines):
  • Dissolve First: Dissolve the acid in the solvent before adding the base.

  • Ventilation: If using carbonate bases,

    
     evolution will occur. Ensure the reaction vessel is vented (e.g., via a needle/septum or bubbler) to prevent pressure buildup.
    
C. Spill Response Protocol

Minor Spill (< 5g Solid):

  • Isolate: Alert nearby personnel.

  • PPE Up: Don goggles and double nitrile gloves.

  • Neutralize: Cover powder with sodium bicarbonate (

    
    ) or spill pillows to neutralize acidity.
    
  • Collect: Sweep carefully into a bag using a brush and dustpan. Do not create dust. [2][3][4]

  • Clean: Wash surface with water, then methanol.

Waste Disposal & Deactivation

Compliance Note: Always verify with your institution’s EHS department.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous ChemicalDouble-bag in clear polyethylene. Label as "Organic Acid Solid - Toxic".
Liquid Waste Organic SolventSegregate based on solvent (Halogenated vs. Non-Halogenated). The acid component is generally compatible with standard organic waste streams.
Sharps/Glass Contaminated SharpsAny needles or glass vials contacting the substance must go into rigid sharps containers, not trash.

Emergency Signaling Pathway

Immediate actions for exposure incidents.

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Flush water 15 min Soap wash (alkaline soap preferred) Skin->ActionSkin ActionEye Flush Eyewash Station 15 min (Hold eyelids open) Eye->ActionEye ActionInhal Move to Fresh Air Supportive Oxygen if needed Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS/Structure) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Immediate dilution with water is the critical first step for acid exposure to minimize tissue damage.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Personal Protective Equipment: Chemical Protective Gloves.[1][6][7] United States Department of Labor. [Link][8]

  • PubChem. (n.d.). Compound Summary: Isochroman derivatives. National Library of Medicine. (Used for structural class hazard inference). [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.